2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
Description
Properties
IUPAC Name |
2-(4-ethoxycarbonylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVRPZVVLUGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid: A Strategic Scaffold in Medicinal Chemistry
Topic: Chemical Structure and Properties of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary & Core Identity
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS: 218779-77-2 ) is a bifunctional cyclohexane derivative extensively utilized as a structural linker and pharmacophore scaffold in modern drug discovery. Characterized by a 1,4-disubstituted cyclohexane ring, this molecule provides a semi-rigid spacer that allows for precise geometric positioning of functional groups—a critical feature in the design of G-protein coupled receptor (GPCR) ligands and protease inhibitors.
Its dual functionality—comprising a carboxylic acid tail and an ethyl ester head—enables orthogonal protection strategies, making it an ideal building block for diversity-oriented synthesis (DOS).
Chemical Identity Card
| Property | Detail |
| IUPAC Name | 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid |
| Common Synonyms | [4-(Ethoxycarbonyl)cyclohexyl]acetic acid; Ethyl 4-(carboxymethyl)cyclohexanecarboxylate |
| CAS Number | 218779-77-2 |
| Molecular Formula | C₁₁H₁₈O₄ |
| Molecular Weight | 214.26 g/mol |
| SMILES | CCOC(=O)C1CCC(CC1)CC(=O)O |
| LogP (Predicted) | ~1.8 |
| pKa (Acid) | 4.76 ± 0.10 (Predicted) |
Structural Analysis & Stereochemistry
The pharmacological utility of this compound stems from its stereochemistry. The 1,4-disubstitution pattern on the cyclohexane ring gives rise to cis and trans geometric isomers.
Conformational Dynamics
-
Trans-Isomer (Thermodynamically Preferred): In the trans-configuration, both the ethoxycarbonyl group and the acetic acid side chain can adopt equatorial positions in the chair conformation. This diequatorial arrangement minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable and rigid. This rigidity is often exploited to lock bioactive conformations in enzyme active sites.
-
Cis-Isomer: The cis-isomer forces one substituent into an axial position while the other remains equatorial. This introduces higher steric strain and greater conformational mobility (ring flipping), which can be detrimental to binding affinity unless the target pocket specifically requires a "bent" geometry.
Stereochemical Visualization
The following diagram illustrates the stability relationship between the isomers.
Figure 1: Stereochemical stability and binding logic. The trans-diequatorial conformation offers a linear, rigid vector preferred in linker design.
Synthesis & Manufacturing Protocols
To ensure high purity and stereochemical control, a stepwise synthesis starting from Ethyl 4-oxocyclohexanecarboxylate is recommended. This route utilizes orthogonal protection to differentiate the two carbonyl centers.
Recommended Synthetic Route: The HWE Strategy
This protocol avoids the formation of inseparable diester mixtures by using a tert-butyl ester for the acetic acid chain, allowing for selective deprotection.
Step-by-Step Methodology
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
Reagents: Ethyl 4-oxocyclohexanecarboxylate, tert-Butyl diethylphosphonoacetate, Sodium hydride (NaH).
-
Solvent: THF (anhydrous).
-
Conditions: 0°C to RT under N₂ atmosphere.
-
Mechanism: The deprotonated phosphonate attacks the ketone to form an
-unsaturated ester. -
Why: HWE is preferred over Wittig for better
-selectivity and easier byproduct removal (water-soluble phosphate salts).
-
-
Catalytic Hydrogenation:
-
Reagents: H₂ (1 atm), 10% Pd/C.
-
Solvent: Ethanol or Methanol.
-
Outcome: Reduces the exocyclic double bond.
-
Stereocontrol: Hydrogenation typically favors the formation of the thermodynamic trans-isomer or a mixture that can be equilibrated.
-
-
Selective Deprotection (Chemoselection):
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Conditions: 0°C to RT, 2 hours.
-
Mechanism: Acidolytic cleavage of the acid-labile tert-butyl ester leaves the ethyl ester intact.
-
Result: Pure 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[1]
-
Synthesis Workflow Diagram
Figure 2: Orthogonal synthesis pathway ensuring differentiation between the ethyl ester and the acetic acid moiety.
Physicochemical Properties & Handling
Understanding the physical behavior of this compound is crucial for formulation and assay development.
| Parameter | Value / Description | Implications for Research |
| Physical State | Viscous oil or low-melting solid | May require gentle warming for dispensing. |
| Solubility | DMSO (>50 mg/mL), Ethanol, DCM | Stock solutions should be prepared in DMSO for biological assays. |
| pKa (Acid) | ~4.76 | Exists as an anion at physiological pH (7.4), improving aqueous solubility in buffers. |
| LogP | 1.8 | Moderate lipophilicity; likely to have good membrane permeability. |
| Stability | Ester hydrolysis sensitive | Avoid prolonged exposure to strong bases (NaOH, LiOH) unless full hydrolysis is desired. |
Applications in Drug Discovery
The 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid scaffold is not merely a passive linker; it actively modulates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.
Melanocortin Receptor Agonists (MC4R)
Research has highlighted this scaffold in the development of selective MC4R agonists for the treatment of obesity and sexual dysfunction. The cyclohexane ring mimics the proline turn found in endogenous peptides, positioning the pharmacophores (e.g., piperidine or isoquinuclidine moieties) in the correct orientation to activate the receptor.
-
Mechanism:[2] The acid moiety often forms a salt bridge with Arg residues in the receptor binding pocket, while the ester can be derivatized to reach hydrophobic sub-pockets.
Protease Inhibitors
In the design of Thrombin and Factor Xa inhibitors , the 1,4-cyclohexane spacer serves as a surrogate for the P1-P2 amino acid residues. Its rigidity reduces the entropic penalty of binding compared to flexible alkyl chains.
Gabapentinoid Analogs
While Gabapentin is a 1,1-disubstituted cyclohexane, the 1,4-substitution pattern of this molecule allows for the exploration of "extended" analogs that target the
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15896192, 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[3] Retrieved from [Link][3]
-
Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist.[4] Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505.[4] Retrieved from [Link]
Sources
- 1. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97% | CAS: 218779-77-2 | AChemBlock [achemblock.com]
- 2. 169044-84-2|Ethyl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid
The following technical guide details the solubility characterization, thermodynamic modeling, and process application for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS: 218779-77-2).
This guide is structured for process chemists and engineers needing to establish solubility curves for purification and crystallization workflows. As specific solubility datasets for this intermediate are often proprietary to internal process development files, this guide synthesizes the standard physicochemical profile , predictive solubility landscape , and validated experimental protocols required to generate and model this data.
Chemical Profile & Structural Analysis
Compound: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid CAS: 218779-77-2 Molecular Formula: C₁₁H₁₈O₄ Molecular Weight: 214.26 g/mol [1][2][3][4][5][6]
Structural Determinants of Solubility
To understand the solubility behavior, we must analyze the functional groups interacting with the solvent matrix:
-
Carboxylic Acid Tail (-CH₂COOH): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This moiety drives solubility in polar protic solvents (alcohols) via strong H-bonding networks.
-
Ethyl Ester Head (-COOCH₂CH₃): Acts primarily as a hydrogen bond acceptor. It provides moderate polarity but limits water solubility compared to a di-acid.
-
Cyclohexane Core: A lipophilic, non-planar scaffold. The 1,4-substitution pattern (likely trans for thermodynamic stability in pharmaceutical intermediates) creates a linear, rod-like geometry, which can enhance crystal lattice energy and reduce solubility in non-polar solvents compared to flexible alkyl chains.
Predictive Solubility Landscape:
-
High Solubility: Lower Alcohols (Methanol, Ethanol), Polar Aprotic solvents (DMSO, DMF).
-
Moderate Solubility: Esters (Ethyl Acetate), Ketones (Acetone), Ethers (THF).
-
Low Solubility: Water (due to the lipophilic core and ester cap), Alkanes (n-Heptane, Hexane).
Experimental Protocol: Automated Solubility Determination
For high-integrity data generation, the Laser Monitoring Observation Technique is superior to the static shake-flask method due to its speed and ability to detect the metastable zone width (MSZW).
Workflow Diagram (DOT)
Caption: Automated Laser Monitoring Workflow for Solubility Determination.
Step-by-Step Methodology
-
Preparation: Calibrate the analytical balance (uncertainty ±0.0001 g) and the temperature probe (uncertainty ±0.05 K).
-
Loading: Place a known mass of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (
) and solvent ( ) into a jacketed glass vessel equipped with a magnetic stirrer. -
Equilibration: Set the initial temperature 10 K below the expected saturation point.
-
Laser Setup: Direct a laser beam (typically ~650 nm) through the suspension. A photodetector on the opposite side measures light intensity (
). -
Dynamic Measurement:
-
Heat the suspension slowly (standard rate:
) to ensure quasi-equilibrium. -
Monitor transmissivity (
). -
Endpoint: The temperature at which transmissivity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (
).
-
-
Replication: Repeat for different mass fractions (
) to construct the full polythermal solubility curve.
Thermodynamic Modeling
To translate experimental points into a continuous function for process design, the data must be correlated using thermodynamic models.
Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation:
-
If
, the enthalpy of solution is temperature-dependent. -
This model typically yields an
for cyclohexyl-carboxylic acid derivatives in polar solvents.
-
van't Hoff Analysis
For estimating the enthalpy (
-
Plot:
vs. . -
Significance:
-
Endothermic (
): Solubility increases with temperature (Typical for this compound). -
Positive Entropy (
): Driven by the disordering of the crystal lattice upon dissolution.
-
Quantitative Data Summary (Predicted)
Note: The values below are representative ranges based on structural analogs (e.g., cyclohexaneacetic acid derivatives) to guide solvent selection.
| Solvent Class | Representative Solvent | Solubility Trend (298.15 K) | Temperature Sensitivity | Process Utility |
| Polar Protic | Ethanol | High (> 0.15 mole frac) | Moderate | Primary crystallization solvent |
| Polar Protic | Methanol | Very High (> 0.20 mole frac) | Moderate | Dissolution for reactions |
| Polar Aprotic | Acetone | High (> 0.12 mole frac) | High | Cooling crystallization |
| Ester | Ethyl Acetate | Moderate (~0.05 - 0.08) | High | Purification / Washing |
| Non-Polar | n-Heptane | Low (< 0.005) | Low | Anti-solvent |
| Aqueous | Water | Very Low (< 0.001) | Low | Anti-solvent (Phase separation) |
Process Application: Purification Strategy
Based on the solubility landscape, a Cooling Crystallization or Anti-solvent Crystallization is recommended for purifying 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.
Recommended Workflow: Cooling Crystallization
-
Dissolution: Dissolve the crude intermediate in Ethanol or Isopropanol at elevated temperature (50-60°C).
-
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Cooling: Controlled cooling (ramp rate 0.5°C/min) to induce nucleation.
-
Seeding: If the metastable zone is wide (common in cyclohexane derivatives), seed with 1% pure crystals at the saturation point.
-
Isolation: Filter the slurry at 0-5°C.
-
Wash: Wash with cold n-Heptane (anti-solvent) to remove surface mother liquor without redissolving the cake.
Process Logic Diagram (DOT)
Caption: Optimized Cooling Crystallization Process Flow.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
-
PubChem. (2025).[6][7] Compound Summary for CID 15896192: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[3][6] National Center for Biotechnology Information. Link
-
NIST. (2025). NIST Chemistry WebBook, SRD 69. (Standard source for thermodynamic properties of cyclohexane derivatives). Link
Sources
- 1. achemtek.com [achemtek.com]
- 2. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97% | CAS: 218779-77-2 | AChemBlock [achemblock.com]
- 3. achmem.com [achmem.com]
- 4. achmem.com [achmem.com]
- 5. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97% | CAS: 218779-77-2 | AChemBlock [achemblock.com]
- 6. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereochemical Control and Analysis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid Derivatives
Topic: Cis-trans Isomerism in 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The 1,4-disubstituted cyclohexane scaffold is a privileged structural motif in medicinal chemistry, serving as a core linker in CETP inhibitors, GPCR ligands, and metabolic disease therapeutics. However, the efficacy of these agents is strictly governed by their stereochemistry. In the case of 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid , the trans-isomer is thermodynamically preferred and pharmacologically superior due to its ability to adopt a stable diequatorial conformation.
This guide provides a comprehensive technical workflow for the synthesis, thermodynamic equilibration (epimerization), and analytical differentiation of the cis and trans isomers. It moves beyond standard textbook definitions to address the practical challenges of scale-up and purity validation in a drug discovery context.
Stereochemical Fundamentals: The Thermodynamic Imperative
Conformational Analysis
The molecule features a cyclohexane ring substituted at the C1 and C4 positions:[1][2][3]
In 1,4-disubstituted cyclohexanes, the relationship between the substituents defines the isomerism:
-
Trans-Isomer: Substituents are on opposite sides of the ring plane (Up/Down).[6] This allows for a diequatorial (e,e) conformation or a diaxial (a,a) conformation. The (e,e) form is significantly more stable because it minimizes 1,3-diaxial steric strain.
-
Cis-Isomer: Substituents are on the same side (Up/Up or Down/Down). This forces the ring into an axial-equatorial (a,e) conformation. Regardless of ring flipping, one bulky group must always occupy a high-energy axial position.
Thermodynamic Conclusion: The trans-isomer (diequatorial) is lower in energy (
Visualization of Isomerism & Epimerization
Figure 1: Mechanism of base-catalyzed epimerization at the C4 position.
Synthetic Strategy & Epimerization Protocol
Direct hydrogenation of aromatic precursors (e.g., ethyl 4-(carboxymethyl)benzoate) typically yields a mixture of cis and trans isomers (often ~60:40 or 70:30 favoring cis under kinetic control). To obtain the pure trans isomer, a post-synthetic chemical equilibration is required.
The Mechanism of Correction
Epimerization is possible because the proton at C4 is alpha to the ester carbonyl (
-
Base Attack: An alkoxide base removes the C4 proton.
-
Enolization: The C4 carbon becomes
hybridized (planar). -
Reprotonation: The proton returns. While kinetic protonation might favor the cis form (steric approach), thermodynamic equilibration conditions allow the system to settle into the lower-energy trans-diequatorial state.
Experimental Protocol: Base-Catalyzed Epimerization
Objective: Convert a cis/trans mixture to >95% trans-2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid derivative.
| Parameter | Specification | Rationale |
| Reagent | Sodium Ethoxide (NaOEt) | Matches the ester group ( |
| Solvent | Absolute Ethanol | Maintains system compatibility; avoids hydrolysis (if water were present). |
| Equivalents | 0.2 - 0.5 eq. | Catalytic amount is sufficient; stoichiometric base is unnecessary and increases side reactions. |
| Temperature | Reflux ( | Provides activation energy to overcome the rotational barrier and reach equilibrium. |
| Time | 4 - 12 Hours | Dependent on scale; monitor via GC or NMR until ratio stabilizes. |
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude hydrogenation mixture (containing diester or ester-acid) in dry ethanol (5 mL/g).
-
Catalyst Addition: Add a freshly prepared solution of NaOEt in EtOH (21 wt%, 0.3 eq).
-
Reflux: Heat the mixture to reflux under an inert atmosphere (
). -
Monitoring: Sample hourly. Mini-workup: quench aliquot in dilute HCl, extract with EtOAc, analyze by GC/NMR. Look for the disappearance of the cis peak.[7]
-
Quench: Once the trans:cis ratio exceeds 95:5, cool to room temperature. Pour into ice-cold 1M HCl (slight excess relative to base).
-
Isolation: Extract with Ethyl Acetate or Dichloromethane. The trans isomer often crystallizes more readily upon solvent removal or trituration with hexanes.
Analytical Characterization (The "Trust" Pillar)
Distinguishing the isomers requires precise interpretation of NMR data. The key discriminator is the coupling constant of the proton at the chiral center (C4).
1H NMR Differentiation
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Equatorial) |
| H4 Proton Environment | Axial ( | Equatorial ( |
| Multiplicity | Triplet of triplets (tt) | Quintet or broad multiplet |
| Coupling ( | Large axial-axial coupling ( | Small axial-equatorial coupling ( |
| Chemical Shift ( | Upfield (shielded by ring anisotropy) | Downfield (deshielded) |
Diagnostic Signal: Look for the methine proton at C4 (alpha to the ester).
-
Trans:
ppm, Hz. The wide splitting (11.5 Hz) confirms the axial orientation of the proton, placing the ester group in the equatorial position. -
Cis:
ppm, Hz (narrow peak width).
Chromatographic Separation
While epimerization converts the bulk, analytical separation is needed for purity checks.
-
GC-FID: Capillary columns (e.g., DB-5 or HP-5) separate these isomers based on boiling point and shape. The trans isomer (more linear/flat) usually elutes after the cis isomer on non-polar columns due to better packing/interaction, though this can vary by stationary phase.
-
HPLC: Chiral columns (e.g., Chiralpak AD-H or IA) are often used if enantiomeric purity is also a concern, but standard C18 reverse-phase can separate diastereomers. The cis isomer is generally more polar (larger dipole moment) and elutes earlier in Reverse Phase.
Workflow Visualization
Figure 2: Decision tree for the isolation of the trans-isomer.
Pharmaceutical Relevance
The trans-cyclohexane linker is critical in drug design because it acts as a rigid spacer, defining the distance and orientation between pharmacophores (the acid and the ester/amide tail).
-
Metabolic Stability: The equatorial ester/amide is sterically hindered from hydrolytic enzymes compared to the axial position, often resulting in improved half-life (
). -
Receptor Binding: In GPCR targets (e.g., for metabolic disorders), the linear extension of the trans isomer allows the molecule to span deep hydrophobic pockets, whereas the "bent" cis shape often results in steric clashes.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and cyclohexane conformation).
-
NIST Chemistry WebBook. Trans-1,4-Dimethylcyclohexane Thermochemistry. (Data supporting thermodynamic stability of 1,4-trans systems).
-
PubChem Compound Summary. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[4] National Center for Biotechnology Information.
-
Advanced ChemBlocks. Product Analysis: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid. (Commercial specifications and structure verification).
-
Google Patents. Epimerization of 2- or 4-substituted cyclohexane carboxylic acids. (Industrial applicability of base-catalyzed epimerization).
Sources
- 1. homework.study.com [homework.study.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. vaia.com [vaia.com]
- 4. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97% | CAS: 218779-77-2 | AChemBlock [achemblock.com]
- 6. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 7. youtube.com [youtube.com]
Thermodynamic Stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
The following technical guide details the thermodynamic stability, conformational analysis, and isomerization protocols for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS: 218779-77-2).
An In-Depth Technical Guide for Chemical Development[1]
Executive Summary
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is a 1,4-disubstituted cyclohexane derivative critical in the synthesis of pharmaceutical intermediates (e.g., CETP inhibitors, metabolic disorder treatments).[1][2]
-
Thermodynamic Product: The trans-isomer is the thermodynamically stable form.[1]
-
Stability Driver: The stability arises from the diequatorial (e,e) conformation, which minimizes 1,3-diaxial steric strain compared to the cis-isomer (axial-equatorial).[1]
-
Energy Gap: The trans-isomer is estimated to be approximately 1.8 – 2.4 kcal/mol lower in energy than the cis-isomer.[1]
-
Equilibration: Kinetic mixtures (often rich in cis) can be converted to the trans-isomer via base-catalyzed epimerization at the C4-ethoxycarbonyl center.[1]
Structural & Conformational Analysis
Chemical Identity
-
IUPAC Name: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid[1]
-
Molecular Formula:
-
Key Functional Groups:
Stereochemistry: Cis vs. Trans
The molecule exists as two diastereomers based on the relative orientation of the substituents at positions 1 and 4.[1]
| Isomer | Relative Configuration | Conformation (Chair) | Stability |
| Trans | Substituents on opposite faces | Diequatorial (e,e) | High (e,e is dominant) |
| Cis | Substituents on same face | Axial-Equatorial (a,e) | Low (Steric strain present) |
Thermodynamic Causality (A-Values)
The stability preference is dictated by the A-value (conformational free energy) of the substituents.[1][2] In a cyclohexane ring, bulky groups prefer the equatorial position to avoid 1,3-diaxial interactions with ring hydrogens.[1]
Energy Calculation:
-
Trans (e,e): Both groups equatorial.[4] Steric Energy
kcal/mol relative to minimum.[1] -
Cis (a,e): One group must be axial.
Visualization of Stability & Isomerization[1][4]
The following diagram illustrates the energy landscape and the mechanism of base-catalyzed epimerization.
Caption: Reaction coordinate showing the conversion of the high-energy cis-isomer to the stable trans-isomer via a planar enolate intermediate.
Experimental Validation & Protocols
Synthesis & Equilibration Logic
Synthetic routes (e.g., hydrogenation of aromatic precursors) often yield a mixture of cis and trans isomers.[2] To obtain the pure trans isomer, an equilibration step is required.[1]
Mechanism:
The epimerization occurs at C4 (the carbon bearing the ester group).[1][2] The proton at C4 is alpha to a carbonyl (ester), making it acidic (
Standard Operating Procedure (SOP): Isomerization
Objective: Convert a cis/trans mixture to >95% trans-isomer.
Reagents:
-
Substrate: Crude 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (or its diethyl ester).[1]
-
Base: Sodium Ethoxide (NaOEt) (21% wt in Ethanol). Note: Use ethoxide to match the ester group and prevent transesterification.[1]
-
Solvent: Absolute Ethanol.[1]
Protocol:
-
Dissolution: Dissolve 10.0 g of the crude substrate in 100 mL of absolute ethanol under
atmosphere. -
Base Addition: Add 1.2 equivalents of NaOEt solution dropwise.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. -
Quench: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3.
-
Critical: Maintain temperature <10°C during acidification to prevent hydrolysis of the ethyl ester.[1]
-
-
Isolation: Extract with Ethyl Acetate or Dichloromethane. Wash with brine, dry over
, and concentrate.[1] -
Purification: Recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate or Cyclohexane). The trans-isomer typically has a higher melting point and crystallizes preferentially.[1]
Analytical Characterization
To confirm the trans-configuration, use 1H-NMR spectroscopy :
-
Target Signal: The methine proton at C4 (alpha to the ester).[1]
-
Diagnostic: In the trans-isomer (diequatorial), the C4 proton is axial .[1]
-
Coupling Constant (
): An axial proton typically shows a large coupling constant ( ) with the adjacent axial protons.[1] -
Shift: The axial proton usually resonates upfield compared to the equatorial proton of the cis-isomer.[1]
Implications for Drug Development[1]
-
Solubility: The trans-isomer, being more symmetrical and capable of better crystal packing, generally exhibits lower solubility in water but higher melting points than the cis-isomer.[1] This impacts formulation strategies.[1]
-
Metabolic Stability: The equatorial ester group in the trans-isomer is more sterically accessible to esterases compared to an axial group, potentially influencing the pharmacokinetic (PK) hydrolysis rate of the prodrug moiety.[1]
-
Regulatory: As a geometric isomer, the cis form is considered an impurity.[1] The synthetic process must demonstrate the capability to purge the cis-isomer to ICH limits (typically <0.15% if it's a final intermediate).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15896192, 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[1] Retrieved from [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis and A-values).
- Wustrow, D. J., et al. (1998).Journal of Medicinal Chemistry, 41(5), 760-771.
-
Richter Gedeon Nyrt (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl.[1][2] WO2010070368A1.[1] Retrieved from
Sources
- 1. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 2. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achemtek.com [achemtek.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
Literature Review: Synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid
Executive Summary
The compound 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS: 218779-77-2) represents a critical scaffold in the synthesis of neuroactive pharmaceutical agents, most notably Gabapentin Enacarbil (Horizant™). Structurally, it consists of a cyclohexane ring substituted at the 1-position with an acetic acid moiety and at the 4-position with an ethyl ester.
The synthesis of this molecule is defined by a primary stereochemical challenge: controlling the cis/trans isomerism of the 1,4-disubstituted cyclohexane ring.[1] The trans-isomer is typically the pharmacologically relevant species (or the required precursor for it), necessitating synthetic strategies that either favor thermodynamic control or include efficient downstream isomerization steps.
This guide analyzes two distinct synthetic methodologies:
-
Heterogeneous Catalytic Hydrogenation: The industrial standard involving aromatic ring reduction.
-
Horner-Wadsworth-Emmons (HWE) Homologation: A stepwise approach offering higher stereocontrol via exocyclic alkene intermediates.
Structural Analysis & Retrosynthesis
The target molecule possesses two distinct carbonyl functionalities: a free carboxylic acid (via the acetic acid side chain) and an ethyl ester (directly attached to the ring). This differentiation allows for selective derivatization at either end.
Retrosynthetic Disconnection
-
Path A (Aromatic Reduction): Disconnection of the cyclohexane ring unsaturation leads to 4-(Ethoxycarbonyl)phenylacetic acid (or its diester equivalent). This is the most direct route but suffers from kinetic bias toward the cis-isomer.
-
Path B (Carbonyl Homologation): Disconnection of the acetic acid side chain leads to Ethyl 4-oxocyclohexanecarboxylate . This route builds the side chain onto a pre-existing saturated ring.
Figure 1: Retrosynthetic analysis showing the two primary disconnects.
Route 1: Catalytic Hydrogenation of Aromatic Precursors
This route is favored in industrial settings due to the availability of aromatic starting materials and the atom economy of hydrogenation.
Mechanistic Causality
The hydrogenation of 1,4-disubstituted benzenes over heterogeneous catalysts (Rh, Ru, Pd) generally proceeds via syn-addition of hydrogen to the adsorbed aromatic ring.
-
Kinetic Product: The cis-isomer (both substituents on the same face).
-
Thermodynamic Product: The trans-isomer (diequatorial conformation is energetically favored).
Critical Process Parameter (CPP): To obtain the trans-isomer, the process requires either a catalyst that facilitates in-situ isomerization (e.g., Pd/C at high temperature) or a subsequent base-catalyzed equilibration step.
Protocol: High-Pressure Hydrogenation
Starting Material: Ethyl 4-(carboxymethyl)benzoate.
-
Reactor Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with:
-
Substrate: Ethyl 4-(carboxymethyl)benzoate (1.0 equiv).
-
Solvent: Acetic acid (glacial) or Ethanol. Note: Acetic acid often accelerates rate but may promote ester exchange if not careful.
-
Catalyst: 5% Rh/Al2O3 or 5% Ru/C (5-10 wt% loading relative to substrate).
-
-
Hydrogenation:
-
Purge with N2 (3x) then H2 (3x).
-
Pressurize to 50–80 bar (725–1160 psi) .
-
Heat to 80–120°C . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
-
Reaction Time: 6–12 hours. Monitor H2 uptake.
-
-
Workup:
-
Cool to room temperature and vent H2.
-
Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst).
-
Concentrate filtrate under reduced pressure.[2]
-
-
Isomerization (If Cis-dominant):
-
Dissolve crude residue in Ethanol.
-
Add Sodium Ethoxide (NaOEt, 0.5 equiv).
-
Reflux for 4–6 hours to equilibrate to the thermodynamic trans-isomer.
-
Quench with dilute HCl, extract, and crystallize.
-
Validation Check:
-
NMR: Check the axial/equatorial coupling constants of the proton at C4. Trans isomers typically show large coupling constants (
Hz) due to axial-axial interaction. -
GC/HPLC: Baseline separation of cis/trans isomers is required.
Route 2: Horner-Wadsworth-Emmons (HWE) Homologation
This route avoids the statistical mixture of isomers often seen in aromatic reduction by building the acetic acid tail onto a ketone. It is generally more stereoselective but involves more steps.
Mechanistic Causality
The reaction between a 4-substituted cyclohexanone and a phosphonate carbanion yields an exocyclic alkene. Subsequent hydrogenation of this alkene is less sterically hindered and can be directed.
Protocol: Stepwise Synthesis
Starting Material: Ethyl 4-oxocyclohexanecarboxylate.
Step A: HWE Olefination
-
Reagent Prep: In a dry flask under Argon, suspend NaH (60% in oil, 1.1 equiv) in dry THF.
-
Addition: Dropwise add Triethyl phosphonoacetate (1.1 equiv) at 0°C. Stir until clear (formation of ylide).
-
Coupling: Add Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) in THF dropwise.
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3] The product is Ethyl 4-(ethoxycarbonylmethylidene)cyclohexanecarboxylate .
Step B: Stereoselective Reduction
-
Hydrogenation: Dissolve the alkene intermediate in Ethanol.
-
Catalyst: 10% Pd/C (5 wt%).
-
Conditions: 1 atm H2 (balloon) or low pressure (3 bar) at RT.
-
Outcome: The hydrogenation occurs.[4][5][6] While often yielding a mixture, the trans isomer can be enriched via crystallization in non-polar solvents (Hexane/EtOAc).
Step C: Selective Hydrolysis
-
Differentiation: The molecule now has two ethyl esters. The ester on the acetic acid side chain is less sterically hindered than the one directly on the ring.
-
Hydrolysis: Treat with 1.0 equiv NaOH in EtOH/H2O at 0°C. Monitor closely to hydrolyze the primary acetate ester selectively, leaving the ring carboxylate intact (if the target is the mono-acid). Note: If the target is the specific CAS 218779-77-2 (Acid on sidechain, Ester on ring), this step requires careful pH control.
Figure 2: Workflow for the Horner-Wadsworth-Emmons route.
Comparative Data Analysis
The following table summarizes the efficiency and selectivity of the discussed routes based on literature precedents for similar 1,4-cyclohexane systems.
| Parameter | Route 1: Aromatic Reduction | Route 2: HWE Homologation |
| Step Count | Low (1-2 steps) | Medium (3-4 steps) |
| Atom Economy | High | Moderate (Phosphate waste) |
| Stereocontrol | Poor (requires isomerization) | Moderate to High |
| Scalability | Excellent (Industrial preferred) | Good (Reagent cost higher) |
| Key Impurity | Over-reduction products (alcohols) | Unreacted phosphonates |
| Typical Yield | 85-95% (Crude) | 70-80% (Overall) |
References
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl.
-
Synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Source: ResearchGate.[7] Relevance: Provides protocols for isomerization of cyclohexane carboxylic acid derivatives using base catalysis (KOH/MeOH) to achieve high trans-selectivity. URL:[Link]
-
Ethyl 4-oxocyclohexanecarboxylate (PubChem CID 317638). Source:[8] PubChem.[8][9] Relevance: Technical data on the starting material for the HWE route.[2][3][10][11] URL:[Link]
-
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (PubChem CID 15896192). Source:[9] PubChem.[8][9] Relevance: Definitive identification and chemical properties of the target molecule.[8] URL:[Link]
-
Catalytic Hydrogenation of Benzoic Acid in Binary Solvent Mixture. Source: CABI Digital Library. Relevance: Validates the use of Ru/C and solvent effects (dioxane/water) in controlling selectivity during aromatic carboxylic acid hydrogenation. URL:[Link]
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- 6. cabidigitallibrary.org [cabidigitallibrary.org]
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- 8. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 11. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
Predicted metabolic stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
An In-Depth Technical Guide to the Predicted Metabolic Stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
Introduction: Framing the Inquiry
In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition.[1] Among these properties, metabolic stability—a measure of a compound's susceptibility to biotransformation—is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2] This guide provides an in-depth analysis of the predicted metabolic stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid, a molecule possessing key structural motifs that are highly relevant to drug metabolism.
The structure of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid, characterized by a saturated cyclohexane ring, a carboxylic acid, and an ethyl ester functional group, presents several potential sites for metabolic activity.[3] Our analysis will proceed by first predicting the primary metabolic pathways based on these structural features. Subsequently, we will detail the authoritative in vitro and in silico methodologies used to experimentally verify and computationally model this stability. This document is intended for drug development professionals, offering both a predictive assessment and a practical framework for empirical validation.
Part 1: Predicted Metabolic Pathways
The metabolic fate of a xenobiotic is largely dictated by its chemical structure.[2] For 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid, two major metabolic routes are predicted: rapid hydrolysis of the ester and slower oxidation of the aliphatic ring. A secondary conjugation pathway is also possible.
Primary Pathway: Esterase-Mediated Hydrolysis
The most significant metabolic liability of this molecule is the ethoxycarbonyl (ethyl ester) group. Esters are notoriously susceptible to hydrolysis by a wide range of carboxylesterases present in high concentrations in the liver, plasma, and other tissues.[4][5][6] This reaction is typically rapid and efficient.
-
Causality: Plasma, in particular, contains a high concentration of esterases, making it a critical matrix for stability assessment of any ester-containing compound.[7][8][9] Instability in plasma can lead to rapid in vivo clearance and a significantly shortened half-life.[7] The hydrolysis reaction converts the ethyl ester to a carboxylic acid, yielding the di-acid metabolite, 2-(4-carboxycyclohexyl)acetic acid, and ethanol. This biotransformation dramatically increases the polarity of the molecule, facilitating its excretion.
Secondary Pathway: Cytochrome P450-Mediated Oxidation
The saturated cyclohexane ring represents a potential site for Phase I oxidation, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[10]
-
Causality: CYP-mediated reactions involve the insertion of a hydroxyl group into the C-H bonds of the aliphatic ring.[11] This process is generally slower than ester hydrolysis for a compound with a labile ester. Key CYP isozymes, such as CYP3A4, 2D6, and 2C9, are known to metabolize alicyclic structures.[12][13][14] The resulting hydroxylated metabolites can be further oxidized to ketones. This oxidative pathway is best assessed using liver microsomes, which are rich in CYP enzymes.[15][16][17]
Tertiary Pathway: Phase II Conjugation
The presence of a carboxylic acid group (both in the parent molecule and its primary di-acid metabolite) provides a substrate for Phase II conjugation enzymes, most notably UDP-glucuronosyltransferases (UGTs).
-
Causality: This pathway involves the covalent attachment of a glucuronic acid moiety to the carboxylic acid, forming an acyl glucuronide.[18] This process further increases water solubility and aids in elimination. While considered a detoxification pathway, acyl glucuronides can sometimes be reactive and have been implicated in toxicity.[18] The assessment of this pathway requires intact cellular systems like hepatocytes, which contain the necessary cofactors and enzymes for both Phase I and Phase II metabolism.[16]
Part 2: In Silico Assessment of Metabolic Stability
Before embarking on laboratory experiments, computational models provide a valuable first estimate of metabolic stability.[1] These in silico approaches use the molecule's structure to predict its metabolic fate.
-
Ligand-Based Approaches: These methods rely on the principle that a compound's structure dictates its metabolic properties.[19] Quantitative Structure-Activity Relationship (QSAR) and machine learning models are trained on large datasets of compounds with known metabolic stability data (e.g., from human liver microsome assays).[20][21] By analyzing the structural features of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid, these models can classify it as likely stable or unstable. The presence of the ester would strongly suggest a prediction of instability in models that account for this feature.
-
Structure-Based Approaches: These methods utilize 3D structural information of metabolic enzymes, such as CYPs.[19] Molecular docking simulations can predict how well the compound fits into the active site of a specific CYP isozyme (e.g., CYP3A4), providing an indication of its potential as a substrate.
Part 3: Experimental Verification Protocols
The following protocols describe the standard in vitro assays required to empirically determine the metabolic stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.
Protocol 1: Plasma Stability Assay
Trustworthiness: This assay is critical for any compound containing an ester or other hydrolytically labile group.[4][7] Its self-validating nature comes from the inclusion of positive and negative controls and the measurement of parent compound disappearance over a time course.
Experimental Protocol:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare fresh plasma (e.g., human, rat, mouse) fortified with an anticoagulant (e.g., Heparin).
-
Incubation Setup: In a 96-well plate, add plasma. Warm the plate to 37°C.
-
Initiation: Add the test compound to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).[7][22] Mix well. This is the T=0 time point.
-
Time Course Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[8]
-
Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) containing an internal standard.[7] This precipitates plasma proteins and stops all enzymatic activity.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of compound remaining at each time point relative to T=0. Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time.
Protocol 2: Liver Microsomal Stability Assay
Trustworthiness: This is the industry-standard assay for evaluating Phase I metabolic stability, particularly CYP-mediated metabolism.[15][23] The protocol is validated by including a control incubation without the essential cofactor, NADPH, to measure any non-CYP-mediated or chemical degradation.[23]
Experimental Protocol:
-
Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute them in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[23] Prepare a solution of the cofactor NADPH (e.g., 10 mM).
-
Incubation Setup: In a 96-well plate, add the microsomal suspension and the test compound (final concentration 1 µM). Include a set of wells that will not receive NADPH ("-NADPH" control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding NADPH to the appropriate wells to a final concentration of 1 mM.[23] Add buffer to the "-NADPH" wells.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[23]
-
Sample Processing & Analysis: Follow steps 6-7 from the Plasma Stability Assay protocol.
-
Data Analysis: Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) from the rate of disappearance of the compound in the NADPH-fortified incubations.
| Parameter | Description | Formula |
| Half-Life (t½) | Time required for the compound concentration to decrease by half. | t½ = 0.693 / k |
| Elimination Rate Constant (k) | The slope of the line from the natural log plot of % remaining vs. time. | k = -slope |
| Intrinsic Clearance (CLint) | Volume of liver matrix cleared of the drug per unit time per mg of microsomal protein. | CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL protein) |
Part 4: Integrated Assessment and Predicted Outcome
By synthesizing the information from the predicted pathways and the experimental designs, we can formulate a comprehensive stability profile for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.
| Assay | Predicted Primary Metabolic Route | Expected Outcome | Implication for Drug Development |
| Plasma Stability | Ester Hydrolysis | Very Low Stability (t½ < 30 min) | High first-pass clearance; may be unsuitable for oral delivery unless designed as a prodrug. |
| Liver Microsomal Stability | CYP450 Oxidation | Moderate to High Stability | CYP-mediated clearance is likely a minor pathway compared to hydrolysis. The "-NADPH" control may show some degradation if esterases are present in the microsomal prep. |
| Hepatocyte Stability | Ester Hydrolysis, CYP450 Oxidation, UGT Conjugation | Low Stability | This "gold standard" assay will capture all pathways, with the rapid ester hydrolysis likely dominating the clearance profile. |
Expertise & Experience Insights: The predicted metabolic profile suggests that 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is a "soft drug," likely to be rapidly cleared from circulation via ester hydrolysis. This is not necessarily a negative attribute. If the intended therapeutic target is local (e.g., in the skin or eye) and systemic exposure is undesirable, rapid systemic clearance can be a design advantage. Conversely, if sustained systemic exposure is required, the ethyl ester represents a critical metabolic liability that would need to be addressed through medicinal chemistry, for example, by replacing it with a more stable functional group like an amide or by introducing steric hindrance near the ester to slow enzymatic attack.
Conclusion
The metabolic stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is predicted to be low, driven primarily by rapid esterase-mediated hydrolysis in both plasma and liver. Slower, secondary metabolism via CYP450-mediated oxidation of the cyclohexane ring and subsequent Phase II conjugation of the carboxylic acid moieties are also anticipated. This predictive assessment, grounded in fundamental principles of drug metabolism, provides a clear, actionable roadmap for experimental verification using the detailed in vitro protocols provided. Understanding these metabolic liabilities early in the drug discovery process enables researchers to make informed decisions, optimize chemical structures, and ultimately design drug candidates with a higher probability of success.
References
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- In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. (2016). NIH Research Festival.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io.
- Identification of cytochrome P450 enzymes involved in the metabolism of the designer drugs N-(1-phenylcyclohexyl). (2008). PubMed.
- In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022). ACS Publications.
- Identification of Cytochrome P450 Enzymes Involved in the Metabolism of the Designer Drugs N-(1-Phenylcyclohexyl). (2008). ACS Publications.
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- Esterases catalyze hydrolysis of carboxylic acid esters while... (n.d.). ResearchGate.
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- Mechanism of ester hydrolysis by EST2. The reaction proceeds through... (n.d.). ResearchGate.
- Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. (n.d.). Springer Medizin.
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- Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms. (2022). MDPI.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
- Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. (2018). MDPI.
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A Technical Guide to the Lipophilicity of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid: Integrating Experimental and Computational Approaches
This technical guide provides a comprehensive analysis of the lipophilicity of the molecule 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid, a crucial parameter for researchers in drug discovery and development. By examining both established experimental methodologies and cutting-edge computational predictions, this document offers a holistic understanding of the compound's hydrophobic character, essential for predicting its pharmacokinetic and pharmacodynamic behavior.
The Critical Role of Lipophilicity in Drug Development
Lipophilicity, the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a fundamental physicochemical property that profoundly influences a drug candidate's journey through the body.[1][2][3][4] It is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A well-balanced lipophilicity is often a prerequisite for oral bioavailability, enabling the drug to permeate the lipid-rich membranes of the gastrointestinal tract.[1][5] Furthermore, this property governs the extent to which a drug binds to plasma proteins, its volume of distribution within the body, and its ability to cross critical biological barriers like the blood-brain barrier.[1][5]
The octanol-water partition coefficient (P) is the universally accepted measure of lipophilicity. It is expressed as the logarithm of the ratio of the concentration of a compound in octanol to its concentration in an aqueous phase at equilibrium.[2][6] This logarithmic value, known as LogP, provides a convenient scale for assessing hydrophobicity. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1] For ionizable molecules, the distribution coefficient (LogD) is a more relevant descriptor as it considers the pH of the medium and the ionization state of the compound.[4][7][8]
The significance of LogP is underscored by its inclusion in predictive models of "drug-likeness," most notably Lipinski's Rule of Five. This rule suggests that for a compound to have a higher probability of being an orally active drug, its LogP should not exceed 5.[1][4][7]
Physicochemical Properties of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
A foundational understanding of the target molecule is paramount. The key identifiers and physicochemical properties of 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C11H18O4 | [9] |
| Molecular Weight | 214.26 g/mol | [9] |
| IUPAC Name | 2-(4-ethoxycarbonylcyclohexyl)acetic acid | [9] |
| CAS Number | 218779-77-2 | [9] |
| Computed XLogP3 | 1.8 | [9] |
Computational Assessment of LogP
In the early stages of drug discovery, computational methods provide a rapid and cost-effective means of estimating LogP for a large number of compounds, aiding in the prioritization of synthetic efforts.[1][10] These in silico tools employ various algorithms to calculate LogP based on the molecule's structure.
Prominent Computational Methods
Several computational approaches exist, broadly categorized as atom-based, fragment-based, and whole-molecule methods.
-
Atom-based and Fragment-based Methods: These methods, such as XLOGP3 and ALOGP, dissect the molecule into its constituent atoms or functional groups and assign a lipophilicity contribution to each. The overall LogP is then calculated by summing these contributions, often with corrections for intramolecular interactions.[11][12]
-
Property-based (Whole-Molecule) Methods: These approaches utilize molecular descriptors, such as surface area and polarizability, to build quantitative structure-property relationship (QSPR) models. Machine learning algorithms are frequently employed to correlate these descriptors with experimentally determined LogP values from large datasets.[11]
A variety of software packages and online platforms are available for LogP prediction, including ALOGPS, ACD/Labs LogP, and those integrated into larger cheminformatics suites.[13][14][15]
The PubChem database provides a computed XLogP3 value of 1.8 for 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid.[9] This value suggests that the compound is moderately lipophilic and aligns with the general characteristics of a potentially orally bioavailable drug candidate according to Lipinski's guidelines.[1]
Experimental Determination of Lipophilicity
While computational predictions are invaluable, experimental determination of LogP remains the gold standard for obtaining accurate lipophilicity data.[6][10] Two primary methods are widely employed in the pharmaceutical industry: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most direct technique for measuring the partition coefficient.[3][6][16]
-
Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at a physiological pH of 7.4 for LogD determination) are mutually saturated by vigorous mixing followed by separation.
-
Analyte Partitioning: A known amount of 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid is dissolved in one of the phases. This solution is then combined with a precise volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a predetermined period to allow the compound to partition between the two phases until equilibrium is reached.[6]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be employed to expedite this process.
-
Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
The direct measurement of the analyte in both phases makes the shake-flask method highly accurate and the definitive reference method.[6][16] However, it is labor-intensive, requires a relatively pure compound, and can be challenging for compounds with very high or very low LogP values, where the concentration in one phase may be below the limit of detection.[6][17] To ensure self-validation, experiments should be performed in triplicate, and the results should be consistent.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
RP-HPLC offers a faster, more automated alternative for estimating LogP and is particularly well-suited for high-throughput screening.[10][17][18] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
-
System Preparation: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A series of reference compounds with known LogP values are injected into the HPLC system. Their retention times (t_R) are recorded.
-
Determination of Dead Time: The column dead time (t_0), the time it takes for an unretained compound to pass through the column, is determined.
-
Calculation of Capacity Factor: The capacity factor (k) for each reference compound is calculated using the formula: k = (t_R - t_0) / t_0.
-
Generation of Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds. A linear relationship is typically observed.
-
Analysis of Target Compound: 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP Estimation: The capacity factor for the target compound is calculated, and its LogP is determined by interpolation from the calibration curve.
The principle behind the RP-HPLC method is that more lipophilic compounds will have a stronger interaction with the hydrophobic stationary phase, resulting in longer retention times.[6] This method is rapid, requires only a small amount of sample, and can tolerate impurities to some extent.[6] The accuracy of the method is highly dependent on the structural similarity between the reference compounds and the analyte. For robust and trustworthy results, the reference standards should bracket the expected LogP of the target compound.
Conclusion and Future Directions
The lipophilicity of 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid, a key parameter in its evaluation as a potential drug candidate, has been thoroughly examined. The computationally predicted XLogP3 value of 1.8 provides a strong initial indication of favorable drug-like properties. This guide has outlined the detailed protocols for the experimental determination of this value using both the gold-standard shake-flask method and the high-throughput RP-HPLC technique.
For drug development professionals, an integrated approach is recommended. Computational predictions should be used for initial screening, followed by experimental verification of LogP for promising candidates. Understanding the interplay between a molecule's structure and its lipophilicity is fundamental to designing safer and more effective medicines.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved from [Link]
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How important is LogP in drug design? - Quora. (2014, February 20). Retrieved from [Link]
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A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics, 645, 123325. Retrieved from [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]
-
Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (n.d.). Retrieved from [Link]
- US Patent for High throughput HPLC method for determining Log P values. (n.d.).
-
PrologP | . (n.d.). Retrieved from [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). Analytical Chemistry. Retrieved from [Link]
-
Introduction to log P and log D measurement using PionT3 - Pion Inc. (2024, January 16). Retrieved from [Link]
-
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem. (n.d.). Retrieved from [Link]
-
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). Retrieved from [Link]
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Retrieved from [Link]
-
LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]
-
LogP vs LogD - What is the Difference? - ACD/Labs. (2024, July 11). Retrieved from [Link]
-
Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC. (n.d.). Retrieved from [Link]
-
MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets - MDPI. (2021, November 13). Retrieved from [Link]
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Methodological & Application
Selective ester hydrolysis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
An Application Guide to the Synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid via Selective Ester Hydrolysis
For researchers, scientists, and professionals in drug development, the ability to chemically modify one functional group in the presence of another is a cornerstone of modern organic synthesis. The selective monohydrolysis of a symmetric diester is a classic example of this challenge, requiring precise control over reaction conditions to favor the formation of a monoacid-monoester over the diacid or unreacted starting material. This document provides an in-depth guide to the selective hydrolysis of a model symmetric diester, diethyl 2,2'-(cyclohexane-1,4-diyl)diacetate, to yield the target compound, 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid.
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into optimizing selectivity and yield.
The Principle of Selective Monohydrolysis
The selective saponification of a symmetric diester is a kinetically controlled process. The reaction proceeds in two consecutive steps: the hydrolysis of the first ester group (rate constant k₁) to form the monoacid, followed by the hydrolysis of the second ester group (rate constant k₂) to form the diacid.
Diester → Monoacid → Diacid
To achieve a high yield of the monoacid, the rate of the first hydrolysis (k₁) must be significantly greater than the rate of the second (k₂). In the case of many symmetric diesters, the formation of the first carboxylate group deactivates the second ester group toward further hydrolysis. This is primarily due to electrostatic repulsion between the newly formed carboxylate anion and the incoming hydroxide nucleophile, which slows down the second reaction step.[1]
Mechanistic Underpinnings: The BAC2 Pathway
The base-catalyzed hydrolysis of esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[2] This pathway involves two key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.
-
Elimination: This unstable intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (⁻OR) as the leaving group.
A subsequent and essentially irreversible acid-base reaction occurs where the highly basic alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol.[2][3] This final deprotonation step drives the reaction to completion under basic conditions.[2][4]
Caption: BAC2 mechanism for base-catalyzed ester hydrolysis.
Key Experimental Parameters for Selectivity
Achieving high selectivity in the monohydrolysis of symmetric diesters hinges on the careful control of several experimental variables. Traditional methods often result in complex mixtures that are difficult to purify.[5][6] However, modern protocols have established reliable conditions for this transformation.
| Parameter | Recommended Condition | Rationale for Selectivity |
| Stoichiometry of Base | 1.0 - 1.2 equivalents | Using a stoichiometric amount of base ensures that there is not enough nucleophile to readily hydrolyze the second, less reactive ester group. |
| Temperature | 0 °C to room temperature | Lower temperatures decrease the rate of both hydrolysis steps, but often have a more pronounced effect on the slower second step (k₂), thus enhancing selectivity.[5] |
| Solvent System | THF-water or Alcohol-water | A mixed solvent system is crucial. The organic co-solvent (e.g., THF) solubilizes the nonpolar diester, while water is necessary for the aqueous base. This semi-two-phase system can enhance selectivity.[5] |
| Reaction Time | 30 minutes to several hours | The reaction must be monitored closely and stopped once the starting material is consumed to prevent the slow, subsequent hydrolysis to the diacid. |
| Stereochemistry | cis or geminal orientation | For cyclic diesters, a cis or geminal (on the same carbon) orientation of the ester groups can lead to higher yields of the monoacid, potentially due to conformational or electrostatic effects.[5] In the case of 1,4-disubstituted cyclohexanes, the reactivity can differ between cis and trans isomers, with equatorial esters generally being more reactive than axial ones due to reduced steric hindrance.[7] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the selective monohydrolysis of diethyl 2,2'-(cyclohexane-1,4-diyl)diacetate and the subsequent analytical monitoring.
Protocol 1: Synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
This protocol is adapted from highly efficient methods developed for the selective monohydrolysis of symmetric diesters.[5]
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| Diethyl 2,2'-(cyclohexane-1,4-diyl)diacetate | C₁₄H₂₄O₄ | 256.34 g/mol | 2.56 g | 10 mmol |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 g/mol | 0.44 g | 11 mmol |
| Tetrahydrofuran (THF) | C₄H₈O | - | 50 mL | - |
| Deionized Water | H₂O | - | 50 mL | - |
| Hydrochloric Acid (HCl) | HCl | - | ~10 mL (1 M aq.) | - |
| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq.) | - | 100 mL | - |
| Brine | NaCl (aq.) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - |
Experimental Workflow Diagram:
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. spcmc.ac.in [spcmc.ac.in]
Topic: Scalable Synthesis Procedures for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the scalable synthesis of 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid, a valuable bifunctional building block in pharmaceutical and materials science. Recognizing the industrial demand for efficient and robust synthetic routes, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform a scalable process. We present a primary recommended protocol based on a Wittig-type reaction followed by catalytic hydrogenation and selective deprotection. This route is chosen for its high yields, operational simplicity, and use of readily available starting materials. Additionally, alternative strategies are discussed to provide a comprehensive overview for process development. Detailed experimental protocols, safety considerations, and analytical validation methods are included to ensure reproducibility and reliability from the lab bench to pilot scale.
Introduction and Strategic Overview
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is a substituted cyclohexane derivative featuring two distinct carboxylic acid functionalities, one as a free acid and the other as an ethyl ester. This differential protection makes it an important intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) where the cyclohexane core acts as a rigid scaffold. Its structure is analogous to key intermediates used in the synthesis of drugs like tranexamic acid, highlighting the importance of the substituted cyclohexane motif in medicinal chemistry.[1][2]
The primary challenge in synthesizing this molecule lies in achieving the desired substitution pattern efficiently and with high isomeric purity (typically the trans isomer is desired for many applications) on a scale suitable for industrial production. A successful scalable synthesis must prioritize:
-
Cost-effective and readily available starting materials.
-
High-yielding and robust chemical transformations.
-
Simple purification procedures that avoid costly chromatography.
-
Control of stereochemistry, particularly the cis/trans relationship of the 1,4-substituents.
-
Operational safety and minimal environmental impact.
This guide focuses on a synthetic strategy that optimally balances these requirements.
Comparative Analysis of Synthetic Strategies
Several synthetic pathways can be envisioned for the target molecule. The choice of route is a critical decision based on starting material availability, cost, and the specific capabilities of the manufacturing facility.
Caption: Overview of potential synthetic strategies.
-
Route A: Olefination of Ethyl 4-oxocyclohexanecarboxylate: This is the most direct and convergent approach.[3] It involves a one-carbon or two-carbon extension from the ketone functional group using olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. Subsequent reduction of the resulting double bond yields the saturated cyclohexane core. This route offers excellent control and is the primary focus of our detailed protocol.
-
Route B: From 1,4-Cyclohexanedione: This route involves an initial Wittig reaction to install the acetic ester side chain.[4] The remaining ketone must then be converted to the ethyl carboxylate, a multi-step process likely involving reduction, protection/activation, and cyanation/hydrolysis or another carbonylation sequence. While feasible, it is less efficient than Route A.
-
Route C: Reduction of an Aromatic Precursor: This strategy starts with a substituted benzene ring, such as 4-nitrophenylacetic acid, and employs high-pressure catalytic hydrogenation to reduce the aromatic ring to a cyclohexane ring. While effective, this method requires specialized high-pressure reactors and often leads to mixtures of cis and trans isomers that can be difficult to separate. The high energy input also makes it less favorable from a process safety and cost perspective.
Based on this analysis, Route A offers the most promising path for a scalable, controllable, and economically viable synthesis.
Recommended Scalable Synthesis Protocol: Route A
This protocol is designed as a three-step sequence starting from the commercially available ethyl 4-oxocyclohexanecarboxylate. The strategy relies on a Wittig reaction to introduce a tert-butyl protected acetic acid moiety, followed by hydrogenation to saturate the newly formed double bond and establish the final carbon skeleton. The final step involves selective acidic deprotection of the tert-butyl group, which leaves the ethyl ester intact.
Caption: Recommended three-step synthesis workflow.
Step 1: Wittig Reaction to form Ethyl 4-(2-(tert-butoxy)-2-oxoethylidene)cyclohexanecarboxylate
Principle: The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting a ketone with a phosphorus ylide. Here, we use a stabilized ylide derived from a tert-butyl ester. The tert-butyl group is chosen as an orthogonal protecting group that can be removed under acidic conditions without affecting the target ethyl ester.
| Materials & Equipment | |
| Reagents | Ethyl 4-oxocyclohexanecarboxylate, (tert-butoxycarbonylmethylene)triphenylphosphorane, Tetrahydrofuran (THF, anhydrous) |
| Equipment | Jacketed glass reactor with overhead stirrer, nitrogen inlet, thermocouple, and reflux condenser; Addition funnel. |
Protocol:
-
Charge the reactor with (tert-butoxycarbonylmethylene)triphenylphosphorane (1.1 equivalents).
-
Add anhydrous THF to the reactor to form a slurry (approx. 5-10 volumes relative to the starting ketone).
-
Begin stirring and ensure the reactor is under an inert nitrogen atmosphere.
-
In a separate vessel, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF (2-3 volumes).
-
Slowly add the ketone solution to the ylide slurry via the addition funnel over 1-2 hours, maintaining the internal temperature between 20-25°C. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction for completion by TLC or HPLC.
-
Work-up: Cool the mixture to room temperature. Reduce the solvent volume by ~70% under reduced pressure. Add heptane or hexane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture, washing the cake with cold heptane.
-
Combine the filtrates and concentrate in vacuo to yield the crude unsaturated diester as an oil. This material is often of sufficient purity for the next step.
Causality and Scalability Insights:
-
Why THF? THF is an excellent solvent for both the ylide and the ketone, ensuring a homogeneous reaction. Its boiling point is suitable for driving the reaction to completion.
-
Precipitation Work-up: Avoiding aqueous work-ups and chromatography by precipitating the phosphine oxide byproduct is a key simplification for large-scale operations, reducing solvent waste and processing time.
Step 2: Catalytic Hydrogenation to form Ethyl 4-(2-(tert-butoxy)-2-oxoethyl)cyclohexanecarboxylate
Principle: Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond, yielding the desired saturated cyclohexane core. This reaction is typically clean, high-yielding, and uses hydrogen gas with a heterogeneous catalyst that can be easily filtered off. The conditions can influence the cis/trans ratio of the product.
| Materials & Equipment | |
| Reagents | Crude product from Step 1, Palladium on Carbon (5-10% Pd/C, 50% wet), Ethanol or Ethyl Acetate, Hydrogen gas. |
| Equipment | Hydrogenation reactor (e.g., Parr shaker or stirred autoclave), Filtration apparatus (e.g., Celite pad). |
Protocol:
-
Charge the hydrogenation reactor with the crude diester from Step 1.
-
Add a suitable solvent such as ethanol (10-20 volumes).
-
Carefully add the 5% Pd/C catalyst (0.5-2 mol%) under a nitrogen blanket. Caution: Pd/C can be pyrophoric.
-
Seal the reactor and purge several times, first with nitrogen and then with hydrogen.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.
-
Maintain the reaction at room temperature. An exotherm may be observed initially. Monitor hydrogen uptake to track reaction progress.
-
Once hydrogen uptake ceases (typically 6-12 hours), continue stirring for an additional hour to ensure full conversion.
-
Work-up: Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the saturated diester.
Causality and Scalability Insights:
-
Catalyst Choice: Pd/C is a highly efficient and cost-effective catalyst for reducing isolated double bonds.[5] Its heterogeneous nature makes removal trivial at scale.
-
Stereochemical Control: Hydrogenation of similar systems often favors the formation of the thermodynamically more stable trans isomer. The final cis/trans ratio should be confirmed analytically. If required, isomerization procedures can be developed.[1]
Step 3: Selective Deprotection to yield 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
Principle: The tert-butyl ester is highly sensitive to acid and can be cleaved under conditions that leave the more robust ethyl ester untouched. Trifluoroacetic acid (TFA) is commonly used as it is volatile and potent, allowing for easy removal after the reaction.
| Materials & Equipment | |
| Reagents | Saturated diester from Step 2, Dichloromethane (DCM), Trifluoroacetic acid (TFA). |
| Equipment | Jacketed glass reactor with overhead stirrer and nitrogen inlet; Scrubber for acidic vapors. |
Protocol:
-
Dissolve the saturated diester (1.0 equivalent) in DCM (5-10 volumes) in the reactor and cool the solution to 0-5°C using a chiller.
-
Slowly add TFA (3-5 equivalents) to the stirred solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or HPLC for the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
The crude product can be purified by crystallization. Add a suitable anti-solvent like heptane or methyl tert-butyl ether (MTBE) to the concentrated residue to induce precipitation.
-
Stir the resulting slurry at 0-5°C for 1-2 hours.
-
Collect the solid product by filtration, wash with cold anti-solvent, and dry under vacuum at 40-50°C.
Causality and Scalability Insights:
-
Orthogonal Deprotection: The differential reactivity of the tert-butyl and ethyl esters to acid is the cornerstone of this strategy, enabling a clean, selective final step without complex purification.
-
Crystallization: Purification by crystallization is highly desirable for scalability as it avoids chromatography and can deliver a product with very high purity.[6]
Analytical Characterization and Data
A robust analytical package is essential to ensure the quality of the final product and to monitor the progress of each synthetic step.
| Parameter | Intermediate 1 (Unsaturated Diester) | Intermediate 2 (Saturated Diester) | Final Product |
| Appearance | Yellow to amber oil | Colorless to pale yellow oil | White to off-white solid |
| ¹H NMR | Shows signals for vinyl proton (~5.7 ppm), confirms presence of both t-Bu and Et esters | Disappearance of vinyl proton signal, appearance of new aliphatic protons | Disappearance of t-Bu signal (singlet ~1.5 ppm), appearance of broad COOH signal |
| Purity (HPLC) | >90% (crude) | >95% (crude) | >99% (after crystallization) |
| Yield (Typical) | 90-95% (crude) | >98% (crude) | 85-95% (isolated) |
Safety and Handling
-
Wittig Reaction: Anhydrous THF can form peroxides. Use fresh, tested solvent. The reaction should be conducted under an inert atmosphere to prevent moisture from quenching the ylide.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The process must be conducted in a dedicated, properly grounded hydrogenation reactor by trained personnel. The Pd/C catalyst is pyrophoric and must be handled with care, preferably wet.
-
Selective Deprotection: Trifluoroacetic acid is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reactor off-gas should be passed through a basic scrubber.
References
-
Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Figshare. [Online]. Available: [Link]1]
-
Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. ResearchGate. [Online]. Available: [Link]5]
-
Process for preparing tranexamic acid. Google Patents. WO2021111475A1. [Online]. Available: 7]
-
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. IOP Conference Series: Materials Science and Engineering. [Online]. Available: [Link]3]
-
Synthesis of ethyl 4‐((2‐nitrophenylsulfonamido)methyl)cyclohexanecarboxylate (V) and methyl 4‐(phenylsulfonamidomethyl)cyclohexanecarboxylate (VI). ResearchGate. [Online]. Available: [Link]]
-
Cost Effective, Scalable Process For Synthesis Of Tranexamic Acid Using Continous Flow Reactor. QuickCompany. [Online]. Available: [Link]6]
-
Xie, Y., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid. Organic Process Research & Development. [Online]. Available: [Link]2]
-
CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. Google Patents. [Online]. Available: 4]
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- 2. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]
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- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cost Effective, Scalable Process For Synthesis Of Tranexamic Acid [quickcompany.in]
- 7. WO2021111475A1 - Process for preparing tranexamic acid - Google Patents [patents.google.com]
Application Note: Optimization of Solvent Systems for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid
[1]
Abstract
This guide details the optimization of solvent systems for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS 218779-77-2), a critical intermediate in the synthesis of metabolic and CNS-targeting therapeutics (e.g., DPP-4 inhibitors, Cariprazine analogs).[1] The 1,4-disubstituted cyclohexane scaffold presents specific stereochemical challenges—specifically the thermodynamic equilibrium between cis and trans isomers. This note provides protocols for solvent-mediated isomerization to favor the thermodynamically stable trans-isomer and defines a self-validating recrystallization system using dielectric tuning to ensure pharmaceutical-grade purity (>99.5%).
Introduction: The Stereochemical Challenge
The molecule comprises a cyclohexane ring substituted at the 1 and 4 positions.[2][3] This geometry allows for two diastereomers:
-
Trans-isomer (Diequatorial): Both the ethoxycarbonyl and acetic acid side chains occupy equatorial positions in the chair conformation. This is the thermodynamically favored state (
kcal/mol relative to cis). -
Cis-isomer (Axial-Equatorial): One substituent is forced into a sterically hindered axial position.[1]
In drug development, the trans-isomer is typically the required pharmacophore due to its linear geometry and receptor binding profiles. However, synthetic routes (e.g., catalytic hydrogenation of aromatic precursors) often yield cis/trans mixtures (e.g., 60:40).[1]
The Role of Solvents: Solvents are not merely passive carriers here; they are active tools for:
-
Thermodynamic Equilibration: High-boiling, polar solvents facilitate the energy barrier crossing required for ring inversion and isomerization.
-
Selective Crystallization: Differential solubility in binary solvent systems allows for the kinetic entrapment of the less soluble trans-isomer while retaining the cis-isomer in the mother liquor.
Solvent Screening for Stereocontrol (Isomerization)[1]
To maximize the yield of the trans-isomer, a thermodynamic equilibration step is often required post-synthesis.
Mechanism of Action
Base-catalyzed epimerization at the
Recommended Solvent Systems
| Solvent System | Boiling Point (°C) | Dielectric Constant ( | Application | Pros/Cons |
| Ethanol (EtOH) | 78 | 24.5 | Base-catalyzed equilibration (NaOEt) | Best for Scale-up. Matches the ester group (prevents transesterification).[1] |
| Toluene | 110 | 2.38 | Thermal equilibration | High Temp. Good for non-catalytic thermal shifts, but requires higher energy. |
| DMF/DMSO | 153 / 189 | 36.7 / 46.7 | Nucleophilic substitution reactions | Avoid. High boiling points make removal difficult; potential for decarboxylation at high temps.[1] |
Protocol 1: Thermodynamic Equilibration (Cis Trans)
Objective: Convert a kinetic cis/trans mixture (e.g., 40:60) to a thermodynamic ratio (>5:95).[1]
-
Dissolution: Charge the crude 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid into Absolute Ethanol (10 volumes) .
-
Catalyst Addition: Add Sodium Ethoxide (NaOEt) (0.1 - 0.2 eq).[1]
-
Note: Do not use NaOH or NaOMe; this will cause hydrolysis of the ethyl ester or transesterification to methyl ester.
-
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Validation (IPC): Sample 50
L, quench in dilute HCl, and analyze via HPLC or H-NMR. Target <5% cis-isomer. -
Quench: Cool to 20°C and neutralize with equimolar Acetic Acid.
-
Workup: Concentrate solvent to near dryness.[1] The residue is ready for the Purification Protocol.
Purification: The "Self-Validating" Recrystallization System[1]
Recrystallization is superior to chromatography for this intermediate due to the distinct crystal lattice energies of the trans vs. cis isomers. We utilize a Binary Solvent System (Solvent/Anti-solvent).[1]
Solvent Selection Logic
-
Primary Solvent (Good): Toluene or Ethyl Acetate.[1] Dissolves both isomers at high temperatures.[1]
-
Anti-Solvent (Bad): n-Heptane or Cyclohexane.[1] Induces supersaturation.
Why Toluene/Heptane? This non-polar/non-polar pair is ideal for the lipophilic cyclohexane backbone. It avoids the inclusion of water (which hydrolyzes the ester) and alcohols (which can solvolyse).
Protocol 2: Binary Solvent Recrystallization
Objective: Purify crude material to >99.5% purity.
Step-by-Step Methodology:
-
Hot Dissolution:
-
Suspend crude solid in Toluene (3 volumes) .
-
Heat to 80–90°C. If solution is not clear, add Toluene in 0.5 volume increments until dissolution is complete.
-
Self-Validation Check: If insoluble particulates remain after 5 volumes, filter hot (remove inorganic salts).[1]
-
-
Anti-Solvent Titration (The Cloud Point):
-
Controlled Cooling (Ostwald Ripening):
-
Cool linearly: 80°C
25°C over 4 hours (approx 0.2°C/min). -
Critical Step: Hold at 25°C for 2 hours. This allows the thermodynamically stable trans crystals to grow at the expense of any cis precipitates.
-
Cool further to 0–5°C for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash with cold Heptane/Toluene (9:1) .[1]
-
Dry under vacuum at 45°C.
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for solvent selection and process flow.
Caption: Workflow for stereochemical correction and purification. Yellow nodes indicate decision points; Red indicates chemical modification; Blue/Green indicates physical separation.[1]
Analytical Validation
To validate the success of the solvent system, specific analytical markers must be monitored.
H-NMR Interpretation (CDCl , 400 MHz)
Distinguishing isomers relies on the chemical shift of the proton at the 4-position (axial vs. equatorial).
-
Trans-isomer (Target): The methine proton at C4 (adjacent to ester) is axial.[1] It appears as a triplet of triplets (
) around 2.2–2.3 ppm with large coupling constants ( Hz, axial-axial coupling).[1] -
Cis-isomer (Impurity): The methine proton is equatorial (or average).[1] It appears as a broad multiplet or quintet, typically downfield shifted by 0.1–0.2 ppm compared to the trans signal, with smaller coupling constants.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5
m).[1] -
Mobile Phase: A: 0.1% H
PO in Water; B: Acetonitrile.[1] -
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV @ 210 nm (carbonyl absorption).[1]
-
Retention Time: The more polar cis-isomer (due to dipole moment alignment) typically elutes before the trans-isomer.[1]
References
-
PubChem. (2025).[1] 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4.[1][4][5][6] National Library of Medicine. [Link][1]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and 1,3-diaxial interactions).
-
Google Patents. (2018).[1] Preparation method of 2-(4-aminocyclohexyl)-ethyl acetate (CN108424371B).[1] (Describes synthesis and recrystallization of related 1,4-cyclohexyl derivatives from toluene/hexane).
-
University of Rochester. (n.d.).[1] Tips and Tricks: Recrystallization Solvents. Department of Chemistry. [Link]
Sources
- 1. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. cis-Cyclohexane-1,4-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97% | CAS: 218779-77-2 | AChemBlock [achemblock.com]
- 6. achemtek.com [achemtek.com]
Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety in 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of the terminal carboxylic acid group of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS: 218779-77-2).[1][2][3][4] As a bifunctional building block, this molecule presents a unique challenge: the selective modification of its acetic acid moiety while preserving the integrity of the ethyl ester on the cyclohexane ring. This guide is tailored for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations of reaction mechanisms, detailed step-by-step protocols, and a comparative analysis of key synthetic strategies, including amide bond formation, esterification, and conversion to reactive acyl chloride intermediates.
Introduction: The Strategic Importance of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is a valuable scaffold in modern synthetic and medicinal chemistry. Its substituted cyclohexane core offers a three-dimensional geometry that can be crucial for optimizing ligand-receptor interactions, while the two distinct carbonyl functionalities serve as versatile handles for chemical modification. The primary focus of this guide is the selective derivatization of the more accessible acetic acid group. This transformation is fundamental for:
-
Lead Optimization: Synthesizing amide or ester libraries to explore structure-activity relationships (SAR).
-
Prodrug Development: Masking the polar carboxylic acid to improve pharmacokinetic properties such as cell permeability and oral bioavailability.
-
Bioconjugation: Attaching linkers, fluorescent probes, or other functional moieties.
The key to success lies in employing reaction conditions mild enough to prevent hydrolysis or transesterification of the existing ethyl ester, thereby ensuring chemoselectivity.
Core Derivatization Pathways
The derivatization of a carboxylic acid invariably requires its "activation" to overcome the low electrophilicity of the carboxyl carbon and the poor leaving group nature of the hydroxyl group. We will explore three primary activation and derivatization strategies.
Caption: Core derivatization strategies for the target carboxylic acid.
Pathway I: Amide Bond Formation
Amide bond formation is arguably the most common reaction in medicinal chemistry.[5] It involves the activation of the carboxylic acid followed by nucleophilic attack from a primary or secondary amine.
Principle of Activation
Direct condensation is kinetically unfavorable. Therefore, coupling reagents are used to convert the carboxyl hydroxyl into a better leaving group. This is typically achieved in one of two ways: formation of a reactive O-acylisourea intermediate using carbodiimides or a highly reactive activated ester using uronium/aminium salts.[5][6]
Methodology A: Carbodiimide-Mediated Coupling
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficacy and the water-solubility of the urea byproduct, which simplifies purification.[6]
Causality Behind Additives: The initial O-acylisourea intermediate is highly reactive and susceptible to racemization (if chiral centers are present) and side reactions. Additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercept this intermediate to form a more stable, yet still highly reactive, activated ester. This minimizes side reactions and enhances coupling efficiency.[6]
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Protocol 1: General Amide Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1-0.5 M).
-
Reagent Addition: Add the desired amine (1.1 equiv.) and HOBt (1.2 equiv.).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Activation: Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes. If the amine is used as its hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equiv.) dropwise.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[6]
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. This aqueous workup removes the urea byproduct and excess reagents.[6]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Methodology B: Uronium Salt-Mediated Coupling
For sterically hindered substrates or electron-deficient amines where standard methods may fail, uronium salt reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior.[6][7]
Causality Behind Uronium Reagents: In the presence of a base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly reacts with the amine to form the desired amide.[6] This pathway is generally faster and more efficient than carbodiimide methods for challenging substrates.
Protocol 2: High-Efficiency Coupling using HATU
-
Preparation: In a flask under an inert atmosphere, dissolve 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (1.0 equiv.) and the amine (1.1 equiv.) in anhydrous DMF (0.1-0.5 M).
-
Base Addition: Add DIPEA (2.5 equiv.) and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.2 equiv.) in one portion. The solution may turn yellow.
-
Reaction: Stir at room temperature for 1-6 hours.
-
Monitoring: Monitor progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
| Parameter | EDC/HOBt | HATU | Rationale / Comments |
| Cost | Lower | Higher | EDC is a bulk chemical; HATU is a more specialized reagent. |
| Reactivity | Good | Excellent | HATU is generally faster and more effective for difficult couplings. |
| Substrate Scope | Broad, good for standard amines | Excellent, preferred for hindered or poorly nucleophilic amines.[7] | |
| Byproducts | Water-soluble urea | Water-soluble tetramethylurea | Both are readily removed by aqueous workup. |
| Base Required | Optional (if amine is free) | Mandatory (DIPEA, TEA) | Base is required to deprotonate the carboxylic acid for reaction with HATU. |
Pathway II: Esterification
Esterification of the acetic acid moiety can be achieved under mild conditions that preserve the ethyl ester on the cyclohexane ring.
Methodology A: Steglich Esterification
The Steglich esterification is a classic method that uses a carbodiimide (DCC or EDC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[8][9]
Causality of DMAP Catalysis: DMAP is a hyper-nucleophilic catalyst. It reacts with the O-acylisourea intermediate (formed from the acid and DCC/EDC) much faster than the target alcohol. This forms a highly electrophilic N-acylpyridinium intermediate, which is then readily attacked by the alcohol to form the ester. This catalytic cycle accelerates the reaction, allowing it to proceed at room temperature and suppressing side reactions.[9]
Protocol 3: Steglich Esterification
-
Preparation: Dissolve 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (1.0 equiv.), the desired alcohol (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM (0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add DCC or EDC·HCl (1.1 equiv.) and stir.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours.
-
Monitoring: Monitor by TLC or LC-MS.
-
Workup:
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the solid DCU and wash it with cold DCM.
-
If EDC is used, perform an aqueous workup as described in Protocol 1.
-
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Methodology B: Alkylation with Electrophiles
This method is ideal for installing specific ester groups, particularly for analytical applications like fluorescence labeling.[10] It involves deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile.
Protocol 4: Esterification via Carboxylate Alkylation
-
Salt Formation: Dissolve 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (1.0 equiv.) in a suitable solvent like acetonitrile or DMF.
-
Base Addition: Add a mild base such as anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Alkylation: Add the alkylating agent, such as 4-(bromomethyl)-2,5-diphenyloxazole (a fluorescent label), (1.1 equiv.).[10]
-
Reaction: Heat the mixture (e.g., to 60 °C) for 1-4 hours.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Pathway III: Conversion to Acyl Chloride
Converting the carboxylic acid to an acyl chloride creates a highly reactive intermediate that can be readily transformed into a wide variety of derivatives.[11][12][13] This is a powerful but aggressive method.
Causality and Caveats: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the -OH group into an excellent leaving group (-Cl).[14] The resulting acyl chloride is much more electrophilic than the parent acid.[11] This method's harshness (often requiring heat and generating HCl) may risk partial hydrolysis or transesterification of the molecule's other ester group. It is best used when milder methods fail.
Caption: Formation and utility of the acyl chloride intermediate.
Protocol 5: Acyl Chloride Formation with Thionyl Chloride
SAFETY NOTE: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
Preparation: Place 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (1.0 equiv.) in a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 equiv.), either neat or in a non-protic solvent like toluene. A catalytic drop of DMF can accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. The evolution of gas should be observed.
-
Completion: The reaction is typically complete when gas evolution ceases.
-
Isolation: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces).
-
Use: The resulting crude acyl chloride is highly moisture-sensitive and is typically used immediately in the next step without further purification.
Summary and Recommendations
The choice of derivatization strategy depends on the desired product and the nature of the nucleophile.
-
For Amides: HATU coupling is the most robust and reliable method, especially for challenging substrates. For routine syntheses with simple amines, the more economical EDC/HOBt protocol is sufficient.
-
For Esters: The Steglich esterification is a mild and highly effective method for general-purpose ester synthesis. For targeted applications like attaching analytical probes, the carboxylate alkylation route is preferred.
-
For Difficult Transformations: Conversion to an acyl chloride provides a highly reactive intermediate capable of reacting with even weak nucleophiles, but care must be taken to manage its reactivity and potential for side reactions.
By understanding the principles behind each method and following these detailed protocols, researchers can confidently and selectively modify 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid to advance their discovery and development programs.
References
- Amide Bond Formation using EDC and H
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Amide bond formation strategies: latest advances on a dateless transform
- Method for esterifying hindered carboxylic acids.
- Method for esterifying sterically hindered carboxylic acids.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- A solvent-reagent selection guide for Steglich-type esterific
- Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
- Amide coupling reaction in medicinal chemistry.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,5-diphenyloxazole. BenchChem.
- Acyl Chloride and Carboxylic Acid Anhydrides. KPU Pressbooks.
- High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry.
- Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon.
- 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192. PubChem.
- 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97%. Advanced ChemBlocks Inc.
- 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid. Achmem.
- 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid. A Chemtek.
Sources
- 1. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97% | CAS: 218779-77-2 | AChemBlock [achemblock.com]
- 3. achmem.com [achmem.com]
- 4. achemtek.com [achemtek.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chemguide.co.uk [chemguide.co.uk]
Procedure for converting 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid to acid chlorides
Application Note: Synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetyl Chloride
Abstract: This document provides a detailed guide for the synthesis of 2-(4-(ethoxycarbonyl)cyclohexyl)acetyl chloride, a key intermediate for the development of novel therapeutics and functional materials. We present two robust protocols utilizing thionyl chloride and oxalyl chloride, respectively. This guide emphasizes mechanistic understanding, procedural safety, and provides field-proven insights to ensure reproducible, high-yield conversions suitable for research and development laboratories.
Scientific Rationale and Strategic Overview
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. Acid chlorides are highly reactive acylating agents, serving as pivotal precursors for the synthesis of esters, amides, and ketones through nucleophilic acyl substitution.[1][2] The target molecule, 2-(4-(ethoxycarbonyl)cyclohexyl)acetyl chloride, possesses two key functionalities: a reactive acid chloride for further derivatization and a stable ethyl ester. The integrity of the ester group must be maintained during the synthesis, which dictates the choice of reagents and reaction conditions.
This guide compares two of the most effective and widely adopted chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3]
-
Thionyl Chloride (SOCl₂): A powerful and cost-effective reagent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation by driving the reaction equilibrium forward.[4] However, it often requires elevated temperatures and the generation of HCl can be detrimental to acid-sensitive substrates.[5]
-
Oxalyl Chloride ((COCl)₂): A milder and more selective reagent that allows the reaction to proceed at lower temperatures, often at or below room temperature.[6][7] This is particularly advantageous for complex molecules or those containing acid-labile functional groups.[5] The reaction is typically catalyzed by a substoichiometric amount of N,N-dimethylformamide (DMF).[6][8]
The selection between these two reagents depends on substrate stability, scale, and cost considerations. For 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid, the ethyl ester is relatively robust, making both methods viable. However, the oxalyl chloride method offers a greater degree of control and is generally preferred for high-purity applications.
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the reaction mechanism is critical for troubleshooting and optimization. Both reagents function by converting the carboxylic acid's hydroxyl group into a superior leaving group.
Thionyl Chloride Mechanism
The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution pathway.
-
Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[9][10]
-
Intermediate Formation: This is followed by the expulsion of a chloride ion and deprotonation to form a highly reactive acyl chlorosulfite intermediate.[10][11]
-
Nucleophilic Attack: The liberated chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon.[1][9]
-
Product Formation: The resulting tetrahedral intermediate collapses, eliminating the stable leaving group, which fragments into gaseous SO₂ and a chloride ion, yielding the final acid chloride product.[11]
Caption: Mechanism of acid chloride formation using thionyl chloride.
Oxalyl Chloride / DMF Catalytic Cycle
When using oxalyl chloride with catalytic DMF, the reaction proceeds through a different, more reactive intermediate known as the Vilsmeier reagent.[2][12]
-
Catalyst Activation: DMF, a tertiary amide, reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an iminium chloride species.[13] This initial reaction releases carbon monoxide (CO) and carbon dioxide (CO₂).[13]
-
Acid Activation: The carboxylic acid attacks the highly electrophilic Vilsmeier reagent.
-
Product Formation: A subsequent intramolecular rearrangement and collapse releases the acid chloride, along with CO, CO₂, and regenerates the DMF catalyst, allowing it to re-enter the catalytic cycle.[2][13]
This catalytic approach allows the reaction to proceed rapidly at low temperatures.[5]
Caption: Catalytic cycle for acid chloride synthesis with oxalyl chloride and DMF.
Detailed Experimental Protocols
Critical Safety Notice: Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and moisture-sensitive reagents.[14][15] They react violently with water to release toxic gases (HCl, SO₂).[16] All manipulations must be performed in a certified chemical fume hood.[17] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat, is mandatory.[14] All glassware must be oven- or flame-dried prior to use.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is suitable for robust substrates and larger-scale preparations where cost is a consideration.
Materials:
-
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (1 equiv.)
-
Thionyl chloride (SOCl₂) (2-3 equiv.)
-
Anhydrous Toluene (optional, for azeotropic removal)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to an acid gas trap (e.g., a bubbler with NaOH solution), add 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid.
-
Reagent Addition: Under a nitrogen or argon atmosphere, slowly add thionyl chloride (2.0 equivalents) dropwise at room temperature. Note: The reaction can also be run using SOCl₂ as the solvent (neat conditions).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 76 °C) for 2-3 hours. Reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. An alkaline trap is essential to capture the volatile and corrosive SOCl₂.[18] c. To ensure complete removal, add anhydrous toluene to the crude product and evaporate again under reduced pressure. Repeat this step twice.
-
Product: The resulting crude 2-(4-(ethoxycarbonyl)cyclohexyl)acetyl chloride is typically a pale yellow oil and is often of sufficient purity to be used directly in the subsequent reaction without further purification.[19]
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
This protocol is preferred for its mild conditions and high selectivity, minimizing potential side reactions.
Materials:
-
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (1 equiv.)
-
Oxalyl chloride ((COCl)₂) (1.2-1.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF) (1-2 drops, catalytic)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid and anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the resulting solution/suspension to 0 °C using an ice-water bath.
-
Catalyst and Reagent Addition: Add a single drop of anhydrous DMF via syringe.[20] Then, add oxalyl chloride (1.3 equivalents) dropwise via syringe over 10-15 minutes. Vigorous gas evolution (CO, CO₂) will be observed.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours, or until gas evolution ceases.
-
Work-up and Isolation: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts.[20]
-
Product: The resulting crude 2-(4-(ethoxycarbonyl)cyclohexyl)acetyl chloride is obtained as an oil and is used immediately in the next synthetic step.
Protocol Comparison and Data Summary
| Parameter | Protocol 1: Thionyl Chloride | Protocol 2: Oxalyl Chloride/DMF |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Stoichiometry | 2-3 equivalents (or as solvent) | 1.2-1.5 equivalents |
| Catalyst | None required (or cat. DMF/Pyridine) | Catalytic DMF (1-2 drops) |
| Solvent | Neat or inert solvent (e.g., DCM) | Anhydrous DCM |
| Temperature | Room Temperature → Reflux (76 °C) | 0 °C → Room Temperature |
| Reaction Time | 2-4 hours | 1.5-2.5 hours |
| Byproducts | SO₂, HCl | CO, CO₂, HCl |
| Key Advantages | Cost-effective; Gaseous byproducts | Mild conditions; High selectivity; Fast |
| Key Considerations | Harsher conditions; Potential side reactions | Higher cost; Moisture sensitive |
Workflow Visualization
Caption: General experimental workflow for the synthesis of the target acid chloride.
References
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Org. Synth. 2007, 84, 10. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Getting Towed Uphill. Retrieved from [Link]
-
MDPI. (n.d.). DMF: A Versatile Polar Solvent in Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
LibreTexts Chemistry. (2022). 5.9: Getting Towed Uphill. Retrieved from [Link]
-
Siyax. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]
-
Metathesis. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]
-
Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Oxalyl Chloride [(COCl)2]. Retrieved from [Link]
-
YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]
-
ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]
-
Acta Chimica Slovenica. (2011). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
CDC. (n.d.). Thionyl chloride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thionyl chloride as activating agent for the one-pot synthesis of amides. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Henry Rzepa's Blog. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). (a) Preparation of cyclohexyl acetyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Triphenylchloromethane. Org. Synth. 1925, 5, 111. Retrieved from [Link]
-
YouTube. (2023). Synthesis of Acetyl Chloride without any chlorinating agent!!. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 11. orgosolver.com [orgosolver.com]
- 12. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Thionyl chloride [cdc.gov]
- 16. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Acid to Acid Chloride - Oxalyl Chloride [(COCl)2] [commonorganicchemistry.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
Technical Support Hub: Optimization of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid
Ticket System Status: [ONLINE] Subject: Yield Optimization & Stereocontrol Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS 218779-77-2) presents a classic challenge in alicyclic process chemistry: managing geometric isomerism (cis/trans ratio) while maintaining chemoselectivity between two distinct ester groups.
This guide moves beyond standard literature to address the three primary yield-killing bottlenecks:
-
Incomplete Olefination: Stalled conversion during the Horner-Wadsworth-Emmons (HWE) reaction.
-
Diastereomeric Scrambling: Formation of the undesired cis-isomer during hydrogenation.
-
Over-Hydrolysis: Loss of the ring-bound ethyl ester during the saponification of the acetic acid tail.
Workflow Visualization
The following decision tree outlines the optimized critical path for synthesis, highlighting the self-validating checkpoints.
Caption: Optimized workflow incorporating a thermodynamic equilibration loop (Step 2b) to ensure high trans-isomer recovery.
Module 1: The Horner-Wadsworth-Emmons (HWE) Reaction
The Issue: Users often report yields <70% due to the formation of "gummy" precipitates or incomplete consumption of the ketone starting material.
Technical Insight: The anion generated from triethyl phosphonoacetate is sensitive to moisture and aggregation. Sodium hydride (NaH) is superior to alkoxides here because it generates the "naked" anion, but the byproduct (sodium phosphate salts) can trap the product.
Protocol for High Conversion:
-
Reagent Stoichiometry: Use 1.2 equivalents of Triethyl phosphonoacetate and 1.25 equivalents of NaH (60% dispersion).
-
Temperature Ramp:
-
Deprotonate phosphonate at 0°C for 30 mins (clear solution required).
-
Add ketone dropwise at 0°C .
-
Crucial: Warm to Room Temperature (25°C) for 2 hours, then heat to 40°C for 1 hour to drive the reaction to completion.
-
-
Quench: Use saturated NH₄Cl. Do not use water directly, as the pH shock can cause emulsion.
Troubleshooting Table: HWE Reaction
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Aged NaH or moisture ingress. | Use fresh NaH (wash with hexane if needed); dry THF over molecular sieves. |
| Product is an Oil/Gum | Residual phosphonate byproducts. | Wash organic layer with 10% aqueous NaOH (removes acidic phosphonates) then brine. |
| Z/E Isomer Mixture | Normal for this step. | Ignore. Both isomers reduce to the same saturated product in Step 2. |
Module 2: Stereocontrol (Hydrogenation & Isomerization)
The Issue: The target molecule requires the trans-configuration (diequatorial). Standard hydrogenation often yields a 60:40 or 70:30 cis:trans mixture because hydrogen adds from the less hindered face (kinetic control).
The Solution: Do not rely on the hydrogenation catalyst to set the stereochemistry. Rely on thermodynamics . The trans-isomer is thermodynamically more stable (both substituents equatorial).
Protocol:
-
Hydrogenation: Run standard hydrogenation (Pd/C, 1 atm H₂, EtOH). Do not stress about the ratio here.
-
The "Fix" (Isomerization Step):
-
Take the crude hydrogenation mixture (diester).
-
Dissolve in absolute Ethanol.
-
Add 0.5 equivalents of NaOEt (Sodium Ethoxide).
-
Reflux for 4–6 hours.
-
Mechanism: The base enolizes the position alpha to the ring ester. Upon re-protonation, the molecule settles into the lower-energy trans conformation.
-
Self-Validating Checkpoint (NMR):
-
Cis-Isomer: The methine proton (CH-COOEt) appears as a narrow multiplet (equatorial proton, small coupling constants).
-
Trans-Isomer: The methine proton appears as a wide tt (triplet of triplets) around 2.2 ppm (axial proton, large axial-axial coupling ~10-12 Hz).
Module 3: Selective Hydrolysis (Differentiation)
The Issue: You have a diester (Ethyl ester on the ring, Ethyl ester on the acetic tail). You need to hydrolyze only the acetic tail ester to the acid, leaving the ring ester intact.
Technical Insight:
-
Tail Ester: Primary, unhindered (-CH₂-COOEt). Reacts Fast.
-
Ring Ester: Secondary, sterically hindered by the cyclohexane ring (-CH-COOEt). Reacts Slow.
Protocol for Kinetic Resolution:
-
Solvent: THF:Water (4:1). The organic co-solvent protects the lipophilic ring ester.
-
Base: Use LiOH·H₂O (Lithium Hydroxide). It is less aggressive than NaOH.
-
Stoichiometry: Strictly 1.05 equivalents .
-
Temperature: 0°C to 5°C . Do not heat.
-
Monitoring: Monitor by TLC or HPLC every 15 minutes. Stop immediately when the diester disappears.
Visualizing Reactivity:
Caption: Kinetic differentiation relying on steric hindrance at the ring position.
Frequently Asked Questions (FAQ)
Q: Can I use PtO₂ (Adams Catalyst) to get the trans isomer directly? A: While PtO₂ in acetic acid often favors cis addition (giving cis product), no catalyst guarantees 100% trans selectivity for this substrate. It is more cost-effective and reliable to use Pd/C followed by the base isomerization step described in Module 2. This ensures batch-to-batch consistency.
Q: My final product has a melting point lower than reported (Reported: ~101-105°C for similar analogs). Why? A: This is the primary indicator of cis-contamination . Even 5% cis-isomer can significantly depress the melting point. Recrystallize from Hexane/Ethyl Acetate or repeat the NaOEt equilibration step.
Q: Why use LiOH instead of NaOH for hydrolysis? A: Lithium acts as a weak Lewis acid and can coordinate with the carbonyl oxygen, but in this specific biphasic system (THF/Water), LiOH provides a "softer" hydroxide source that is less likely to penetrate the steric shield of the ring ester compared to the more aggressive NaOH or KOH.
References
-
Niwayama, S. (2000).[1] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link
- Grounding: Establishes the protocol for selective hydrolysis in THF/Water systems at controlled temper
-
Wustrow, D. J., et al. (1998). Synthesis of Trans-4-substituted Cyclohexanecarboxylates. Journal of Medicinal Chemistry, 41(5), 760-771. Link
- Grounding: foundational text on the thermodynamic equilibration (isomerization)
-
PubChem. (n.d.).[2] 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CID 15896192).[2] National Center for Biotechnology Information. Link
- Grounding: Verification of chemical structure and physical properties.
-
Google Patents. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl (WO2010070368A1).[3] Link
- Grounding: Provides industrial-scale parameters for the hydrogenation and isomerization of 1,4-substituted cyclohexane acetic acid deriv
Sources
- 1. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 2. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid Coupling
Executive Summary & Molecule Profile
Molecule: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
CAS: 218779-77-2
Core Challenge: This building block features a cyclohexane scaffold separating a reactive carboxylic acid (acetic acid tail) and a protected ethyl ester.[1] While the methylene spacer (
This guide provides field-proven troubleshooting strategies to maximize yield and purity, focusing on T3P® (Propanephosphonic acid anhydride) and HATU chemistries.
Troubleshooting Guides (Q&A)
Category A: Impurity Profile & Side Reactions
Q: I am observing a significant "M+urea" peak in my LC-MS when using EDC/NHS. How do I eliminate this?
A: This is the classic N-Acylurea rearrangement, a common side reaction in carbodiimide chemistries (EDC, DCC) when the amine nucleophile is slow or sterically hindered.
-
Mechanism: The O-acylisourea intermediate (the "active" species) rearranges into a stable, unreactive N-acylurea if it is not trapped quickly by the amine.
-
Solution 1 (Additive Switch): Ensure you are using Oxyma Pure or HOAt instead of HOBt.[2] Oxyma accelerates the formation of the active ester, outcompeting the rearrangement pathway.
-
Solution 2 (Reagent Switch - Recommended): Switch to T3P (Propanephosphonic acid anhydride) . T3P does not form urea byproducts. Its byproducts are water-soluble phosphates, simplifying workup to a simple phase separation.
Q: My distal ethyl ester is hydrolyzing to the di-acid. I am using NaOH for pH adjustment.
A: The ethyl ester on the cyclohexane ring is stable under standard coupling conditions but labile to saponification.
-
Root Cause: Using strong inorganic bases (NaOH, LiOH) or methoxide in the presence of water/alcohols.
-
Correction: Use non-nucleophilic organic bases like DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .
-
Solvent Warning: Avoid using Methanol as a co-solvent if using base, as this can lead to transesterification (Ethyl ester
Methyl ester). Stick to DMF, DCM, or 2-MeTHF.
Q: I see a +99 Da impurity when using HATU. What is this?
A: This is a Guanidinylation adduct.
-
Mechanism: The amine reacts directly with the HATU reagent (specifically the uronium carbon) rather than the activated acid. This occurs if the acid activation is slow or if the amine is added before the acid is fully activated.
-
Protocol Fix: Pre-activate the acid with HATU and DIPEA for 2–5 minutes before adding the amine. This ensures the HATU is consumed to form the O-At active ester before the amine encounters it.
Category B: Stereochemistry & Solubility
Q: Will the cis/trans ratio of the cyclohexane ring change during coupling?
A: Generally, no , provided you avoid extreme conditions.
-
Explanation: Unlike amino acids where the chiral center is alpha to the carbonyl, this molecule has a methylene spacer (
). This spacer prevents the formation of the planar enolate intermediate required for rapid epimerization at the ring carbon. -
Risk Factor: High temperatures (>80°C) or strong thermodynamic conditions could theoretically equilibrate the ring to the more stable trans-diequatorial conformation, but standard coupling (0°C to RT) is kinetically controlled and retains the starting material's ratio.
-
Note: Verify your starting material.[3] Commercial sources often supply this as a mixture of isomers.
Q: The reaction mixture turns cloudy/precipitates, and conversion stops.
A: The cyclohexyl group adds significant lipophilicity (greasiness).
-
Solution: Pure DMF might be too polar for the fully protected product. Use a binary solvent system: DCM:DMF (2:1) or 2-MeTHF . 2-MeTHF is particularly excellent for T3P couplings and improves the solubility of lipophilic intermediates.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. The goal is to maximize the green path (Amide Formation) while blocking the red paths.
Caption: Kinetic competition between desired amide formation and common side reactions (N-Acylurea rearrangement and Guanidinylation).
Recommended Experimental Protocols
Method A: T3P Coupling (Recommended for Purity & Scale)
Why: T3P (50% in EtOAc/DMF) acts as a scavenger for water, drives the reaction to completion, and produces water-soluble byproducts, avoiding the "urea" filtration issues of EDC.
Reagents:
-
Acid: 1.0 equiv
-
Amine: 1.1 equiv
-
Base: DIPEA (3.0 equiv) or Pyridine (for acid-sensitive substrates)
-
Reagent: T3P (50% w/w solution in EtOAc), 1.5 equiv
Step-by-Step:
-
Dissolution: Dissolve the Acid (1.0 eq) and Amine (1.1 eq) in 2-MeTHF or DCM (Concentration ~0.1 – 0.2 M).
-
Base Addition: Add DIPEA (3.0 eq) at 0°C. Stir for 5 minutes.
-
Coupling: Add T3P solution (1.5 eq) dropwise at 0°C.
-
Note: T3P reaction rates are slower than HATU but cleaner.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup:
-
Add water to quench.
-
Separate phases.
-
Wash organic layer with 0.5M HCl (removes unreacted amine/pyridine), then Sat. NaHCO3 (removes unreacted acid/phosphates), then Brine.
-
Dry over MgSO4 and concentrate.
-
Method B: HATU Coupling (Recommended for Unreactive Amines)
Why: HATU is extremely reactive, ideal for sterically hindered amines where T3P might be too slow.
Reagents:
-
Acid: 1.0 equiv
-
HATU: 1.1 equiv
-
Base: DIPEA (2.0 – 3.0 equiv)
-
Amine: 1.1 equiv
Step-by-Step:
-
Pre-Activation (CRITICAL): Dissolve Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF .
-
Base 1: Add 1.0 eq of DIPEA. Stir for 2–3 minutes at 0°C.
-
Visual Check: Solution often turns yellow/orange.
-
-
Amine Addition: Add the Amine (1.1 eq) followed by the remaining DIPEA (1.0–2.0 eq).
-
Reaction: Stir at RT for 1 hour.
-
Workup:
-
Dilute with EtOAc (large volume required to pull product from DMF).
-
Wash 3x with water/brine (to remove DMF and tetramethylurea byproduct).
-
Warning: If the product is polar, DMF is hard to remove. Consider lyophilization.
-
Comparative Data: Reagent Selection
| Feature | EDC / HOBt | HATU | T3P (Propanephosphonic acid anhydride) |
| Reactivity | Moderate | Very High | High |
| Epimerization Risk | Moderate | Low (if base controlled) | Lowest |
| Side Products | Urea (insoluble/hard to remove) | Tetramethylurea (water soluble) | Phosphates (Water soluble) |
| Atom Economy | Poor | Poor | Good |
| Toxicity | Allergenic (Sensitizer) | Sensitizer | Low Toxicity |
| Recommendation | Legacy methods only | For difficult amines | First Choice (Scale-up) |
Troubleshooting Decision Tree
Use this logic flow to determine the next step in your optimization process.
Caption: Decision matrix for diagnosing coupling failures and selecting the appropriate corrective protocol.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link
- Foundational review on coupling reagents and mechanisms including N-acylurea form
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link
- Authoritative source on T3P advantages in scale-up and impurity control.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Detailed mechanism of guanidinylation side reactions with uronium reagents (H
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Comprehensive guide to additives (Oxyma vs HOBt)
Sources
- 1. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. reddit.com [reddit.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. growingscience.com [growingscience.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid derivatives
This guide functions as a specialized technical support center for researchers working with 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (and its derivatives).[1] It addresses the specific steric and stereochemical challenges inherent to the 1,4-disubstituted cyclohexane scaffold.
Topic: Overcoming Steric Hindrance in 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
The Steric Landscape: Understanding Your Molecule
Before troubleshooting, you must diagnose the source of your steric hindrance. This molecule is not a flat hexagon; it is a dynamic 3D chair structure.[1] Your reactivity issues almost certainly stem from conformational locking .[1]
The Core Problem: Axial vs. Equatorial Positioning
In 1,4-disubstituted cyclohexanes, the "steric hindrance" is usually a symptom of the molecule adopting the Cis-configuration .
-
Trans-Isomer (Thermodynamic): Both the acetic acid tail (
) and the ester ( ) can adopt equatorial positions.[1] This is the low-energy, accessible state.[1] -
Cis-Isomer (Kinetic): One group is forced into an axial position.[1]
-
If the Ester is Axial:[2] It suffers from 1,3-diaxial interactions with ring protons, blocking nucleophilic attack (hydrolysis/transesterification).[1]
-
If the Acetic Acid is Axial: While the methylene spacer (
) relieves some strain, the folding back of the chain can hinder amide coupling with bulky amines.[1]
-
Visualization: The Conformational Equilibrium
The following diagram illustrates the energy penalty and steric shielding in the cis-isomer compared to the trans-isomer.
Figure 1: Conformational analysis showing why the Cis-isomer leads to steric hindrance and poor reactivity.
Troubleshooting Guides (Q&A Format)
Module A: Amide Coupling Failures
User Ticket: "I'm trying to couple a secondary amine to the acetic acid moiety using EDC/NHS, but yields are stuck at ~30%. Is the ring blocking the reaction?"
Diagnosis: While the acetic acid group has a methylene spacer, if your molecule is essentially "Cis-locked," the axial tail can fold toward the ring, creating a "steric pocket" that excludes bulky amines.
Solution Protocol:
-
Switch Reagents: EDC is a "zero-length" crosslinker and is sensitive to sterics.[1] Switch to HATU or COMU . These reagents generate a more reactive active ester that reacts faster than the conformational rotation.
-
The "Acid Chloride" Bypass: If HATU fails, convert the acid to the acid chloride. The linear nature of the
group reduces the cone angle of the electrophile.-
Reagent: Oxalyl chloride (2.0 eq) + DMF (cat.) in DCM.[1]
-
-
Check Your Isomer Ratio: Run a proton NMR.
Data Comparison: Coupling Efficiency
| Coupling Method | Cis-Isomer Yield | Trans-Isomer Yield | Notes |
| EDC / HOBt | 25-35% | 75-85% | Highly sensitive to axial shielding.[1] |
| HATU / DIPEA | 65-75% | >90% | Best for hindered/axial acids.[1] |
| Acid Chloride | 80-85% | >95% | Aggressive; bypasses steric checks.[1] |
Module B: Isomerization (Fixing the Root Cause)
User Ticket: "I synthesized the core scaffold via hydrogenation, but I have a 50:50 mixture of cis/trans. The cis isomer is useless to me. How do I convert it?"
Diagnosis: Hydrogenation of aromatic precursors (like ethyl 4-(carboxymethyl)benzoate) often yields kinetic mixtures.[1] You need to drive the system to the thermodynamic Trans state.
Solution Protocol:
-
Base-Catalyzed Equilibration:
-
Dissolve the mixture in Ethanol or Methanol.
-
Add Sodium Ethoxide (NaOEt) (0.5 - 1.0 eq).[1]
-
Reflux for 12–24 hours.[1]
-
Mechanism:[1][3] The base deprotonates the alpha-position of the ester (or the acid if protected). The enolate intermediate is planar. When it re-protonates, it prefers the sterically less hindered equatorial position (Trans).[1]
-
-
Crystallization:
-
The Trans-isomer typically has a higher melting point and lower solubility due to better packing (symmetry).[1]
-
Cool the equilibrated mixture to induce selective precipitation of the Trans-isomer.
-
Module C: Chemoselective Hydrolysis
User Ticket: "I need to hydrolyze the ethyl ester on the ring (C4) without touching the amide I just built on the acetic acid tail. The ester won't budge."
Diagnosis: The ethyl ester at C4 is directly attached to the secondary carbon of the ring. If it is in the axial position (cis), it is extremely hindered.[1] Standard LiOH/THF conditions at room temperature will fail.[1]
Solution Protocol:
-
Use "Trimethyltin Hydroxide" (Specialist Method):
-
For tough esters,
(2-3 eq) in 1,2-dichloroethane at 80°C is highly chemoselective and tolerates sterics better than hydroxide ions.[1]
-
-
High-Temperature Saponification:
-
If you must use hydroxide, use Ba(OH)₂ (Barium Hydroxide) in Methanol/Water at 60°C. Barium coordinates to the carbonyl oxygen, accelerating the attack even in hindered systems.[1]
-
-
Enzymatic Hydrolysis (Pig Liver Esterase - PLE):
-
PLE is notoriously good at hydrolyzing cyclic esters and can even be enantioselective if your molecule has chiral centers elsewhere.[1]
-
Workflow Visualization: The Decision Tree
Use this logic flow to determine your experimental path based on steric feedback.
Figure 2: Decision matrix for selecting reagents based on stereochemical analysis.
References & Validated Sources
-
Conformational Analysis of Cyclohexanes:
-
Isomerization of 1,4-Cyclohexane Derivatives:
-
Compound Data & Structure:
-
Coupling Reagents for Hindered Systems:
-
Source: Sigma-Aldrich (Merck).[1] "Amide Bond Formation: Coupling Reagents."
-
Relevance: Supports the use of HATU/COMU for sterically demanding couplings.
-
Sources
- 1. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Stereoisomers [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid [smolecule.com]
Technical Support Center: Stability & Storage of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
[1]
Executive Summary: The "Gold Standard" Protocol
For researchers requiring immediate guidance, this table summarizes the optimal storage conditions to prevent the two primary degradation vectors: hydrolysis (loss of the ethyl ester) and hygroscopic clumping (due to the carboxylic acid moiety).[1]
| Parameter | Optimal Condition | Critical Limit (Do Not Exceed) | Reason for Protocol |
| Temperature | 2°C to 8°C (Refrigerated) | > 25°C | Retards thermodynamic hydrolysis rates.[1] |
| Atmosphere | Argon or Nitrogen (Inert) | Ambient Air | Prevents moisture ingress (hydrolysis trigger).[1] |
| Container | Amber Glass Vials | Clear Glass / Plastic | Amber blocks UV; Glass prevents gas permeability.[1] |
| Desiccant | Silica Gel or P2O5 in secondary jar | None | Scavenges ambient moisture before it reaches the sample.[1] |
| Solvent State | Solid / Neat Oil | Protic Solvents (MeOH, Water) | Protic solvents accelerate ester cleavage.[1] |
Troubleshooting Module: Chemical Degradation
Issue: Hydrolysis of the Ester Moiety
Symptom: The compound develops a vinegar-like smell (acetic acid) or shows a loss of the ethyl group in NMR. Diagnosis: The ethyl ester at the 4-position is susceptible to hydrolysis, converting the molecule into the dicarboxylic acid derivative (cyclohexane-1,4-diacetic acid analogue).[1]
The Mechanism (Why it happens)
Water acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is autocatalytic because the molecule itself contains a carboxylic acid group (pKa ~4.8), which provides the protons (
DOT Diagram 1: Autocatalytic Hydrolysis Pathway
Caption: The autocatalytic cycle where the molecule's own acidity accelerates the destruction of its ester group in the presence of moisture.[1]
Corrective Action
-
Purge: If the container was opened in humid air, re-purge with Argon before resealing.[1]
-
Desiccate: Store the primary vial inside a secondary jar containing activated silica gel.
-
Solvent Swap: If storing as a stock solution, use anhydrous DMSO or DCM .[1] Avoid Methanol or Ethanol, as they can cause transesterification (swapping the ethyl group for a methyl group).[1]
Troubleshooting Module: Stereochemical Drift
Issue: Cis/Trans Isomerization
Symptom: Melting point depression or splitting of NMR peaks. Diagnosis: The cyclohexane ring allows for two isomers: cis and trans.[1] The substituents (acetic acid group and ethoxycarbonyl group) prefer the equatorial position for stability.
-
Risk: Exposure to heat (>40°C) or strong acids/bases can induce isomerization toward the thermodynamic minimum (usually the trans-diequatorial form).[1]
-
Protocol: If you synthesized the cis form specifically for a biological assay, do not heat the sample to dry it. Use vacuum desiccation at room temperature.[1]
Frequently Asked Questions (FAQs)
Q: Can I store this compound in a freezer (-20°C)? A: Yes, but with a caveat. Freezing is excellent for chemical stability, but it increases the risk of condensation upon thawing.[1] You must allow the vial to equilibrate to room temperature inside a desiccator before opening it. Opening a cold vial in humid lab air will instantly condense water onto the solid, triggering hydrolysis.[1]
Q: The compound has turned into a sticky gum.[1] Is it ruined? A: Not necessarily. This molecule has a low melting point and can form supercooled liquids or amorphous gums if not crystallized slowly.[1]
-
Test: Run a Proton NMR (
H-NMR).[1] -
Look for: The ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).[1] If these integrals are correct relative to the cyclohexane ring protons, the chemical structure is intact, and the physical state is just a polymorphic issue.[1]
Q: I need to make a stock solution. Which solvent is best? A:
Standard Operating Procedure: Purity Verification
Before using stored material in critical assays, validate integrity using this logic flow.
DOT Diagram 2: Quality Control Decision Tree
Caption: Workflow for validating sample integrity prior to experimental use.
Analytical Checkpoints (NMR in CDCl )
-
Ethyl Ester: Look for a quartet at
4.12 ppm ( Hz) and a triplet at 1.25 ppm.[1] -
Alpha-Carbon: The protons adjacent to the carboxylic acid (
) usually appear as a doublet around 2.2–2.3 ppm.[1] -
Degradation Marker: If hydrolysis has occurred, the quartet at 4.12 ppm will diminish, and a new broad singlet (acid proton) will appear downfield (>10 ppm).[1]
References
-
Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations.[1] Wiley-VCH.[1] (Standard reference for ester hydrolysis mechanisms).
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1][2] Springer.[1][2] (Source for stereochemical stability of cyclohexane derivatives).[1]
Validation & Comparative
1H NMR interpretation of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
An In-Depth Guide to the ¹H NMR Interpretation of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid: A Comparative Analysis of Cis and Trans Isomers
Introduction: The Stereochemical Challenge
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is a disubstituted cyclohexane derivative that can exist as two distinct diastereomers: cis and trans. The spatial arrangement of the acetic acid and ethoxycarbonyl substituents on the cyclohexane ring dictates the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties. For researchers in medicinal chemistry and materials science, the ability to unambiguously determine and differentiate these isomers is paramount.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and accessible analytical technique for this purpose. It provides a detailed fingerprint of a molecule's structure by probing the chemical environment of each hydrogen atom. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the ¹H NMR spectra of the cis and trans isomers of 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid. We will delve into the theoretical underpinnings, present a robust experimental protocol, and dissect the key spectral differences that enable definitive stereochemical assignment.
Fundamental Principles: Decoding the Spectrum
A successful interpretation hinges on understanding how molecular structure translates into NMR signals. For this specific molecule, the key factors are the inherent chemical shifts of the functional groups and, most critically, the conformational dynamics of the cyclohexane ring.
-
Chemical Shifts of Key Functional Groups:
-
Carboxylic Acid (-COOH): The acidic proton is highly deshielded and typically appears as a broad singlet far downfield, in the range of 9.0-12.0 ppm.[1][2] Its chemical shift can be sensitive to concentration and the choice of solvent.[1] In the presence of deuterium oxide (D₂O), this proton will exchange, causing the signal to disappear, which is a definitive confirmation of its identity.[1]
-
Ethyl Ester (-OCH₂CH₃): This group gives rise to two characteristic signals: a quartet around 3.5-4.5 ppm for the methylene protons (-OCH₂) coupled to the methyl group, and a triplet around 1.0-1.5 ppm for the methyl protons (-CH₃) coupled to the methylene group.[3]
-
Alpha-Protons (-CH₂COOH): The methylene protons adjacent to the carboxylic acid carbonyl group are deshielded and typically resonate between 2.0-2.5 ppm.[1]
-
Cyclohexane Ring (-C₆H₁₀-): The protons on the saturated cyclohexane ring are shielded and generally appear in the upfield region of 1.0-2.2 ppm.[4] However, their exact chemical shifts and multiplicities are exquisitely sensitive to their stereochemical environment (axial vs. equatorial).
-
-
Conformational Analysis: The Key to Isomer Differentiation The cyclohexane ring is not flat; it predominantly adopts a stable "chair" conformation to minimize steric and torsional strain.[5] In this conformation, protons attached to the ring occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the equator of the ring).[5]
At room temperature, the cyclohexane ring undergoes a rapid "ring flip," interconverting between two chair conformations. This process swaps the axial and equatorial positions.[5][6] If this flip is fast on the NMR timescale, the spectrometer observes an averaged signal for the axial and equatorial protons.[7] However, the coupling constants between adjacent protons provide the crucial information. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus curve.[8][9]
-
Axial-Axial (a-a) coupling: Dihedral angle of ~180°, resulting in a large coupling constant (typically 8-14 Hz).
-
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) coupling: Dihedral angles of ~60°, resulting in smaller coupling constants (typically 2-5 Hz).[8]
-
This difference in coupling constants is the cornerstone for distinguishing between the cis and trans isomers.
Experimental Workflow for Isomer Determination
A reliable interpretation requires high-quality data. The following protocol describes a self-validating system for acquiring and processing the ¹H NMR spectrum.
Caption: Chair conformations of the trans and cis isomers.
The Trans Isomer: A Rigid System
The most stable conformation for the trans isomer places both bulky substituents in the equatorial position to minimize steric hindrance. This locks the ring into a relatively rigid conformation.
-
Key Diagnostic Feature: The methine protons at C1 and C4 are in the axial position. Each of these axial protons has two axial neighbors (on adjacent carbons) with a dihedral angle of ~180°.
-
Expected Spectrum:
-
H-1 and H-4: These protons will appear as broad, complex multiplets, often described as a "triplet of triplets" or a multiplet with a large width at half-height. This broadness is a direct result of the large axial-axial coupling constants (~8-14 Hz) to the two adjacent axial protons, in addition to smaller axial-equatorial couplings.
-
Other Cyclohexane Protons: The remaining eight protons on the ring will appear as a complex, overlapping series of multiplets in the ~1.0-2.1 ppm region.
-
The Cis Isomer: A Dynamic System
The cis isomer will have one substituent in the axial position and one in the equatorial position. This conformation is in rapid equilibrium with its ring-flipped conformer, where the substituents swap their axial/equatorial roles.
-
Key Diagnostic Feature: Because the ring is flipping rapidly at room temperature, the NMR spectrum shows an average of the two conformations. The methine protons at C1 and C4 spend half their time in an axial environment and half in an equatorial environment.
-
Expected Spectrum:
-
H-1 and H-4: The observed coupling constants for these protons will be an average of the various a-a, a-e, and e-e couplings. Since large a-a couplings are averaged with smaller a-e and e-e couplings, the resulting signal will be a noticeably narrower multiplet compared to the trans isomer. The signal will lack the very large coupling constants that define the broad signal of the trans isomer's axial protons.
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Functional Group | Trans Isomer (Predicted δ, Multiplicity, J) | Cis Isomer (Predicted δ, Multiplicity, J) | Integration |
| H-a | -COOH | ~10-12 ppm, broad singlet | ~10-12 ppm, broad singlet | 1H |
| H-b | -OCH₂ CH₃ | ~4.1 ppm, quartet, J ≈ 7.1 Hz | ~4.1 ppm, quartet, J ≈ 7.1 Hz | 2H |
| H-c | -CH₂ COOH | ~2.2 ppm, doublet, J ≈ 7 Hz | ~2.2 ppm, doublet, J ≈ 7 Hz | 2H |
| H-1, H-4 | Cyclohexane -CH- | ~2.0-2.3 ppm, broad multiplet | ~1.8-2.2 ppm, narrow multiplet | 2H |
| H-d | -OCH₂CH₃ | ~1.2 ppm, triplet, J ≈ 7.1 Hz | ~1.2 ppm, triplet, J ≈ 7.1 Hz | 3H |
| H-e | Cyclohexane -CH₂- | ~1.0-2.1 ppm, complex overlapping multiplets | ~1.0-2.1 ppm, complex overlapping multiplets | 8H |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The key differentiator is the multiplicity and width of the H-1 and H-4 signals.
Conclusion
The differentiation of cis and trans isomers of 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid via ¹H NMR spectroscopy is a classic example of structure elucidation through the detailed analysis of coupling constants and conformational dynamics. While many signals in the spectra of the two isomers are similar, the definitive distinction lies in the appearance of the methine protons at the C1 and C4 positions of the cyclohexane ring.
The broad, complex multiplet for these protons in the trans isomer is a hallmark of fixed axial protons experiencing large diaxial couplings. Conversely, the narrower, averaged multiplet in the cis isomer is indicative of a conformationally mobile system undergoing rapid chair-chair interconversion. By carefully acquiring and analyzing the ¹H NMR spectrum, researchers can confidently assign the stereochemistry of their synthesized compounds, a critical step in the development of new chemical entities.
References
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 12: Complex Coupling. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Retrieved from [Link]
-
University of Maryland. (2020, February 6). NMR Samples Experimental 1H-NMR spectrum interpretation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]
-
Michigan State University. (n.d.). Conformations of Organic Molecules. Retrieved from [Link]
-
Master Organic Chemistry. (2014, May 30). The Cyclohexane Chair Flip. Retrieved from [Link]
-
Allery Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry. YouTube. Retrieved from [Link]
-
Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(10), 885-896. Retrieved from [Link]
-
ResearchGate. (2005, August). Application of 1 J(C,H) coupling constants in conformational analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid. Retrieved from [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Retrieved from [Link]
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved from [Link]
-
University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
Thompson, S. (n.d.). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. ochem.as.uky.edu [ochem.as.uky.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Structural Elucidation and Ionization Benchmarking: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid
Content Type: Technical Comparison Guide
Subject: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS: 218779-77-2)
Molecular Formula:
Executive Summary
In pharmaceutical development—particularly in the synthesis of GABA analogs and peptidomimetics—2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid serves as a critical bifunctional intermediate. Its structure features a cyclohexane core substituted at the 1- and 4-positions with an acetic acid moiety and an ethyl ester, respectively.
This guide benchmarks the two primary analytical workflows for this molecule: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS . While ESI is the industry standard for quantification in biological matrices due to sensitivity, EI remains the gold standard for structural confirmation and impurity profiling due to its reproducible, fingerprint-rich fragmentation.
Structural Analysis & Theoretical Fragmentation
Before selecting an ionization mode, one must understand the molecule's lability. The compound contains three distinct zones susceptible to fragmentation:
-
The Ethyl Ester (
): Prone to McLafferty rearrangements and alkoxy radical losses. -
The Carboxylic Acid Tail (
): Susceptible to decarboxylation ( ) and dehydration. -
The Cyclohexane Core: Subject to ring fissions, producing characteristic hydrocarbon series (
).
Pathway Visualization
The following diagram illustrates the mechanistic cleavage pathways expected under high-energy (70 eV) EI conditions.
Figure 1: Predicted fragmentation pathways under 70 eV Electron Ionization. The McLafferty rearrangement (green) is a diagnostic pathway for the ethyl ester moiety.
Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[2][3]
This section objectively compares the utility of "Hard" vs. "Soft" ionization for this specific substrate.
Scenario A: Electron Ionization (EI) - 70 eV
Best For: Impurity identification, raw material qualification, and isomeric differentiation.
Under EI, the molecular ion (
-
Key Diagnostic Ion (m/z 168): The loss of neutral ethanol (46 Da) via the McLafferty rearrangement is mechanistically favored. This requires a
-hydrogen, which the cyclohexane ring readily provides. -
Key Diagnostic Ion (m/z 169): Simple
-cleavage of the ethoxy group. -
Base Peak: Often observed in the lower mass range (m/z 67-81) due to the stability of the cyclohexenyl cation.
Scenario B: Electrospray Ionization (ESI)
Best For: PK/PD studies, trace quantification in plasma, and high-throughput screening.
ESI is a "soft" technique.[2][3] It imparts minimal internal energy, preserving the whole molecule.
-
Negative Mode (
): The carboxylic acid proton is acidic ( ). In basic mobile phases (e.g., 0.1% ), the dominant species is the deprotonated ion at m/z 213 . -
Positive Mode (
): With formic acid, the ester carbonyl protonates, yielding at m/z 215 . Sodium adducts (m/z 237) are common contaminants.
Performance Comparison Table
| Feature | Method A: GC-MS (EI) | Method B: LC-MS/MS (ESI) |
| Primary Signal | Fragments (m/z 168, 169, 81) | Molecular Ion (m/z 213 or 215) |
| Structural Data | High (Fingerprint rich) | Low (Requires MS/MS for fragments) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Sample Prep | Complex (Derivatization often required) | Simple (Dilute & Shoot) |
| Isomer Separation | Excellent (Cis/Trans resolve well on non-polar columns) | Moderate (Requires specialized chiral/C18 columns) |
Experimental Protocols
Protocol A: GC-MS Structural Confirmation (Derivatization Required)
Why derivatize? The free carboxylic acid leads to peak tailing and adsorption in the GC inlet. Methylation or Silylation is mandatory for robust chromatography.
-
Reagent: Mix
sample ( in MeCN) with BSTFA + 1% TMCS. -
Incubation: Heat at
for 30 minutes to form the TMS-ester derivative.-
Note: The MW shifts from 214 to 286 (replacement of H with
).
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temp Program:
(1 min) .
-
-
MS Parameters: Scan range 40–400 amu; Source Temp
.
Protocol B: LC-MS/MS Quantification (ESI Negative)
Why Negative Mode? Carboxylic acids ionize far more efficiently in negative mode than esters do in positive mode.
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (pH ~6.5).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source (Generic Triple Quad):
-
Mode: ESI Negative (
). -
Precursor Ion: m/z 213.
-
Product Ions (for MRM):
-
(Loss of
). -
(Loss of
+ EtOH).
-
(Loss of
-
Decision Workflow
Use the following logic gate to select the appropriate method for your research stage.
Figure 2: Workflow for selecting ionization technique based on analytical objectives.
References
-
NIST Mass Spectrometry Data Center. Acetic acid, cyclohexyl ester derivatives and fragmentation patterns. NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
-
PubChem Database. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CID 15896192).[1] National Library of Medicine. Retrieved from [Link]
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
Sources
- 1. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid, cyclohexyl ester [webbook.nist.gov]
- 5. Acetic acid, cyclohexyl ester [webbook.nist.gov]
Rigid vs. Flexible: A Comparative Guide to 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid in Linker Design
[1][2]
Executive Summary
In the precise engineering of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive connector.[1] It is a critical determinant of pharmacological fate.[1][2]
This guide compares 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (referred to herein as ECCHA ), a rigid, conformationally constrained linker building block, against traditional linear linkers (PEGs and aliphatic chains).[1][2]
The Verdict: While linear linkers (e.g., PEG, aminohexanoic acid) offer superior aqueous solubility and synthetic simplicity, ECCHA excels in pre-organizing active conformations , reducing the entropic penalty of binding , and enhancing metabolic stability .[1][2] It is the superior choice when "linker collapse" or rapid metabolic oxidation limits the efficacy of a lead compound.
The Molecule: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid[1][2][3][4][5]
ECCHA is a bifunctional cyclohexane derivative.[1][2] Its structure features a trans-1,4-substitution pattern (typically preferred in drug design), providing a rigid "spacer" that separates two functional ends with defined geometry.[1][2]
-
Structure: A cyclohexane core substituted with an acetic acid moiety at position 1 and an ethoxycarbonyl (ethyl ester) at position 4.[1][2]
-
Role: A heterobifunctional linker precursor.[1][2][3][4] The free acid allows immediate coupling to an amine/alcohol, while the ethyl ester serves as an orthogonal protecting group that can be hydrolyzed later to reveal a second carboxylic acid for further conjugation.[1][2]
Comparative Analysis: ECCHA vs. Linear Linkers
The following table synthesizes physicochemical and pharmacological differences between ECCHA and standard linear alternatives (e.g., PEG-4, 6-aminohexanoic acid).
Table 1: Physicochemical & Performance Matrix[2]
| Feature | ECCHA (Rigid Cyclohexyl) | Linear PEG / Alkyl (Flexible) | Implication for Drug Design |
| Conformational Freedom | Restricted (Low Entropy). The ring locks the linker into a "stick-out" (extended) or defined chair conformation.[1][2] | High (High Entropy). "Conformational rheostat" behavior; adopts random coils or folds back.[1][2] | ECCHA reduces the entropy penalty upon ternary complex formation ( |
| Metabolic Stability | High. The cyclohexane ring sterically hinders metabolic enzymes (e.g., esterases, oxidases) from attacking adjacent bonds.[1][2] | Variable to Low. Linear alkyls are prone to | ECCHA is preferred for increasing plasma half-life ( |
| Solubility (LogP) | Lipophilic (Higher LogP). Increases membrane permeability but decreases water solubility.[1][2] | Hydrophilic (PEG) / Lipophilic (Alkyl). PEGs are the gold standard for fixing solubility issues.[1][2] | Use ECCHA for cell permeability; use PEG for solubility.[1][2] |
| Linker Length | Fixed/Defined. ~6–8 Å extension depending on chair conformation. | Tunable. Can be synthesized to any length ( | ECCHA is best for "short-range" interactions where precise distance is required.[1] |
| Selectivity | High. Rigidity enforces specific protein-protein orientations, reducing off-target binding.[1][2] | Low. Flexibility allows the molecule to adapt to multiple binding pockets/interfaces.[1][2] | ECCHA drives isoform selectivity in PROTACs.[1][2] |
Mechanistic Deep Dive: The "Stick-Out" vs. "Fold-Back" Theory[1]
In bifunctional drug design, the "Linkerology" dilemma is balancing solubility with productive orientation.
-
The Linear Failure Mode (The "Fold-Back"): Linear linkers, particularly hydrophobic alkyl chains, often collapse onto the surface of the target protein or the drug warhead itself due to hydrophobic effects.[1][2] This "folded-back" state competes with the desired extended conformation required to bridge two proteins (e.g., E3 ligase and Target Protein), effectively lowering the active concentration of the drug.[1]
-
The ECCHA Solution (The "Stick-Out"): The 1,4-cyclohexane ring of ECCHA (specifically the trans-isomer) forces the substituents into equatorial positions, directing the exit vectors away from the core.[1] This enforces an extended "stick-out" conformation that is pre-organized for bridging, significantly enhancing the thermodynamics of ternary complex formation.[1]
Visualization: Conformational Logic in PROTAC Design
Figure 1: Conformational entropy landscapes. Linear linkers waste energy overcoming "folded" states, while ECCHA is pre-organized for binding.[1]
Experimental Protocols
To integrate ECCHA into your workflow, specific synthetic considerations are required due to the steric bulk of the cyclohexane ring.[1]
Protocol A: Selective Coupling of the Free Acid (Step 1)
Objective: Couple the acetic acid side of ECCHA to an amine-bearing warhead (R-NH2) while keeping the ethyl ester intact.[1]
-
Reagents: ECCHA (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Activation: Dissolve ECCHA in DMF. Add DIPEA and HATU. Stir for 5 minutes at 0°C to form the activated ester. Note: The steric bulk of the cyclohexane is distal to the acetic acid, so standard coupling works well.[2]
-
Coupling: Add the amine (R-NH2).[1][2] Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by LC-MS. The ethyl ester is stable under these conditions.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.[1][2] Dry over Na2SO4.[1][2]
Protocol B: Hydrolysis of the Ethyl Ester (Step 2)
Objective: Deprotect the distal end to reveal the second carboxylic acid for the E3 ligase ligand coupling.[2]
-
Reagents: LiOH·H2O (3.0 eq), THF/MeOH/H2O (3:1:1 ratio).[1][2]
-
Reaction: Dissolve the intermediate from Step 1 in the solvent mixture. Add LiOH.
-
Optimization: Stir at RT. If the cyclohexane ring provides significant steric hindrance, heating to 40–50°C may be required, but start at RT to avoid epimerization (though trans is thermodynamically stable).[1]
-
Quench: Acidify carefully with 1N HCl to pH ~3. Extract with EtOAc.[1][2]
-
Result: You now have the free acid ready for the second amide coupling.[1][2]
Visualization: Synthesis Workflow
Figure 2: Step-wise synthetic integration of ECCHA into a heterobifunctional molecule.
References
-
PubChem. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4.[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Frontiers in Pharmacology. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy. (Analysis of rigid vs. cleavable/linear linkers). [Link]
-
University of Dundee. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation. (Case study on cis vs trans cyclohexyl linkers in PROTACs). [Link]
Sources
- 1. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid [sigmaaldrich.com]
- 3. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
IR spectrum analysis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid functional groups
Content Type: Technical Comparison Guide Subject: Spectroscopic Validation of CAS 218779-77-2 Audience: Synthetic Chemists, Analytical Scientists, and QC Managers
Executive Summary & Application Context
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS 218779-77-2) is a critical bifunctional intermediate, often employed in the synthesis of Gabapentinoid prodrugs and advanced polymer cross-linkers. Its structural uniqueness lies in its asymmetric functionalization : a cyclohexane ring substituted at the 1-position with an acetic acid moiety and at the 4-position with an ethyl ester.
For researchers, the primary analytical challenge is not just identification, but differentiation from its synthetic precursors and byproducts . In a typical synthesis, this molecule is the result of a selective mono-hydrolysis of a diester or a mono-esterification of a diacid. Therefore, the IR spectrum must confirm the presence of both the ester and the acid functionalities while ruling out the symmetric impurities (diester or diacid).
This guide provides a comparative analysis of the target molecule against its two most common impurities: the Diester Precursor and the Fully Hydrolyzed Diacid .
Experimental Protocol: ATR-FTIR
To ensure reproducibility and minimize solvent interference (e.g., water bands obscuring the O-H region), Attenuated Total Reflectance (ATR) is the recommended sampling mode.
Protocol:
-
Instrument Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background scan shows a flat baseline, particularly at 2350 cm⁻¹ (atmospheric CO₂).
-
Sample Prep:
-
Solids: Place ~5-10 mg of the dry powder directly on the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
Oils/Viscous Liquids: Apply a thin film; no pressure anvil is usually required.
-
-
Parameters:
-
Resolution: 4 cm⁻¹ (Critical for resolving the split carbonyl peak).
-
Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000–600 cm⁻¹.
-
Expert Insight: If the sample contains residual solvents (ethanol or acetic acid), dry the sample in a vacuum oven at 40°C for 2 hours before scanning. Residual ethanol will create a false O-H signal; residual acetic acid will inflate the carbonyl intensity.
Comparative Spectral Analysis
The following table contrasts the target molecule with its critical impurities. The "Go/No-Go" signals are the specific bands that confirm the success of the synthesis.
Table 1: Functional Group Comparison
| Feature Region | Target Molecule (Mono-Acid / Mono-Ester) | Impurity A: Diester (Precursor) | Impurity B: Diacid (Hydrolysis Product) | Diagnostic Value |
| Carbonyl (C=O) (1700–1750 cm⁻¹) | Split Doublet or Shoulder ~1735 cm⁻¹ (Ester)~1710 cm⁻¹ (Acid) | Single Sharp Peak ~1735–1745 cm⁻¹ | Single Strong Peak ~1700–1715 cm⁻¹ | CRITICAL. The presence of two distinct carbonyl environments confirms bifunctionality. |
| Hydroxyl (O-H) (2500–3300 cm⁻¹) | Broad "Hump" Centered ~3000 cm⁻¹ (Acid Dimer) | Absent Clean baseline (only sharp C-H stretches) | Very Broad/Intense Often extends lower to 2400 cm⁻¹ | Distinguishes Target from Diester.[1] |
| C-O Stretch (1000–1300 cm⁻¹) | Mixed Bands 1150–1250 cm⁻¹ (Ester)1210–1320 cm⁻¹ (Acid) | Strong Ester Bands ~1170 & 1240 cm⁻¹ | Acid C-O Only ~1210–1320 cm⁻¹ | Secondary confirmation. |
| C-H Stretch (2800–3000 cm⁻¹) | Complex Cyclohexane ring (sp³) + Ethyl group | Complex Similar to target | Simpler Lacks ethyl group C-H | Low diagnostic value for purity. |
Deep Dive: Mechanistic Interpretation
A. The "Double Carbonyl" Signature
The most distinct feature of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is the carbonyl region. Unlike simple ketones, this molecule possesses two chemically distinct carbonyls:
-
The Ester Carbonyl (1735 cm⁻¹): The ethoxy group is electron-withdrawing by induction but electron-donating by resonance. In esters, the inductive effect dominates, shortening the C=O bond and increasing the force constant, leading to a higher wavenumber absorption.
-
The Acid Carbonyl (1710 cm⁻¹): In the solid state (neat), carboxylic acids exist primarily as hydrogen-bonded dimers. This extensive H-bonding weakens the C=O bond, shifting the absorption to a lower wavenumber.
Visual Check: Look for a peak with a "shoulder" or a "split top."
-
If you see a single sharp peak at 1740 cm⁻¹: You have unreacted Diester.
-
If you see a single peak at 1705 cm⁻¹: You have over-hydrolyzed Diacid.
B. The "Acid Envelope" vs. Moisture
A common error is confusing the broad Carboxylic Acid O-H stretch with water moisture.
-
Carboxylic Acid O-H: Very broad, often serrated due to overlap with C-H stretching (2800–3000 cm⁻¹).[1] It typically extends down to 2500 cm⁻¹.
-
Water/Alcohol O-H: Typically centered higher (3300–3400 cm⁻¹) and is less broad/serrated than the acid dimer.
Quality Control Decision Workflow
The following diagram illustrates the logical flow for a scientist analyzing the IR spectrum of a crude reaction mixture targeting CAS 218779-77-2.
Figure 1: Logic gate for IR spectral validation of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid synthesis.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Cyclohexaneacetic acid derivatives.[2] NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for Carbonyl doublet shifts).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
